The table below summarizes the core identity and reported biological activities of Drofenine hydrochloride.
| Property | Description |
|---|---|
| Systematic Name | This compound [1] [2] [3] |
| Synonyms | Hexahydroadiphenine hydrochloride; Cycloadiphenine hydrochloride; NSC 42559 [1] [2] [3] |
| CAS Number | 548-66-3 [1] [2] [3] |
| Molecular Formula | C₂₀H₃₂ClNO₂ [1] [2] [3] |
| Molecular Weight | 353.93 g/mol [1] [2] [3] |
| Mechanism of Action | Competitive BChE inhibitor (Ki = 3 µM) [1] [4] [3]; TRPV3 channel agonist [5]; Kv2.1 channel inhibitor [6] |
| Primary Reported Activity | Anticholinergic, antispasmodic [5] [4] |
| Solubility (DMSO) | ~65-75 mg/mL (183-212 mM) [1] [3] |
This compound exhibits polypharmacology, meaning it interacts with multiple biological targets. The following tables and experimental details outline its key mechanisms.
This compound acts as a potent competitive inhibitor of butyrylcholinesterase (BChE), an enzyme that breaks down the neurotransmitter acetylcholine [1] [4] [3].
| Parameter | Value | Details |
|---|---|---|
| Target | Butyrylcholinesterase (BChE) | - |
| Inhibition Type | Competitive [1] [4] | - |
| Inhibition Constant (Ki) | 3 µM [1] [4] [3] | - |
Drofenine was identified as a selective agonist for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is highly expressed in skin keratinocytes and implicated in cutaneous physiology, thermal perception, and pain [5].
| Parameter | Value / Finding | Experimental Details |
|---|---|---|
| Target | Human TRPV3 Ion Channel | - |
| Activity | Agonist | Activated TRPV3 in HEK-293 cells overexpressing the channel [5]. |
| Potency | Similar to 2-APB and carvacrol [5] | EC₅₀ for known agonists range from ~130 nmol/L to >6 mmol/L [5]. |
| Selectivity | High for TRPV3 | Did not activate TRPA1, V1, V2, V4, or M8 channels [5]. |
| Key Residue | H426 | Activation depends on the same histidine residue as 2-APB, confirmed via H426N site-directed mutagenesis [5]. |
Experimental Protocol for Calcium Imaging (TRPV3 Activation) This methodology is used to detect TRPV3 activation via calcium influx [5].
A 2020 study identified Drofenine as an inhibitor of the voltage-gated potassium channel Kv2.1, suggesting a new therapeutic application [6].
| Parameter | Value / Finding | Experimental Context |
|---|---|---|
| Target | Kv2.1 Potassium Channel | - |
| Activity | Inhibitor | - |
| Therapeutic Effect | Ameliorated peripheral neuropathy in diabetic mice [6] | Study proposes Kv2.1 as a novel target for treating neuropathic pain [6]. |
The diagram below synthesizes Drofenine's multi-target mechanism and a general experimental workflow for its study.
Integrated mechanisms and research methodologies for this compound.
For researchers working with this compound, please note the following:
The table below summarizes the key chemical and physical properties of Drofenine hydrochloride.
| Property | Value |
|---|---|
| CAS Number | 548-66-3 [1] |
| Molecular Formula | C₂₀H₃₂ClNO₂ [1] |
| Molecular Weight | 353.93 g/mol [1] |
| Melting Point | 145-147°C [1] |
| Boiling Point | 417.4°C at 760 mmHg [1] |
| Flash Point | 124.6°C [1] |
| Solubility | Soluble in DMSO (≥75 mg/mL) and water (≥33.3 mg/mL) [2] |
| Storage | 2-8°C, sealed, away from moisture [1] [2] |
| Appearance | White to off-white solid [2] |
This compound exhibits its effects through multiple biological targets. The following diagram illustrates its primary mechanisms of action.
This protocol is used to identify TRPV3 agonists like Drofenine by measuring changes in intracellular calcium flux [4].
Key Steps:
This compound can be analyzed using a reverse-phase (RP) HPLC method for purity assessment or pharmacokinetic studies [7].
The diverse mechanisms of action of this compound make it a valuable tool in several research areas.
| Research Area | Potential Application / Finding |
|---|---|
| Neurology & Pain Research | Ameliorates peripheral neuropathy in diabetic mice by inhibiting Kv2.1 channels [5]. Included in screens for antiepileptic drugs [3]. |
| Dermatology | As a TRPV3 agonist, used to study the channel's role in cutaneous physiology, inflammation, and hair growth [4]. |
| Infectious Disease | Shown to inhibit Listeria monocytogenes infection, suggesting potential repurposing [3]. |
| Drug Repurposing Screening | Identified in comprehensive screens for drugs to treat SCN8A epilepsy [3]. |
Toxicological Data (Acute): The acute toxicity of this compound has been studied in mice, showing varying LD₅₀ values based on the route of administration [1]:
The primary known mechanisms of action for Drofenine hydrochloride are summarized in the table below.
| Mechanism | Molecular Target | Effect | Key Quantitative Data (where available) |
|---|---|---|---|
| Cholinesterase Inhibition [1] [2] [3] | Butyrylcholinesterase (BChE) | Potent, competitive inhibitor | Ki = 3 µM [2] [3] [4] |
| Ion Channel Activation [5] | Transient Receptor Potential Vanilloid 3 (TRPV3) | Agonist (activator) | Similar potency to 2-APB and carvacrol [5] |
| Anticholinergic / Antispasmodic [5] [4] | Not fully defined; acts on nerves and smooth muscle | Antispasmodic therapeutic effect | Information from general descriptions [5] [4] |
Its action as a TRPV3 agonist is particularly notable for its improved selectivity. Unlike other common TRPV3 agonists such as 2-APB and carvacrol, which also activate other TRP channels like TRPA1, V1, V2, V4, or M8, Drofenine showed a lack of activation of these related channels in studies, making it a more selective chemical probe [5]. The following diagram illustrates its core mechanisms and functional consequences.
The identification of Drofenine as a TRPV3 agonist was achieved through a targeted screening approach. Below is a workflow of the key experimental methods used in this research.
The core experimental methodologies are detailed below.
[Ca²⁺]i) were measured following application of test compounds, indicating channel activation [5].The dual mechanism of this compound links it to several potential therapeutic areas and research applications.
Drofenine is classified as a muscarinic acetylcholine receptor (mAChR) antagonist. It acts directly on smooth muscle, likely by blocking muscarinic receptors, which prevents acetylcholine from binding and triggering muscle contraction. This leads to muscle relaxation in various organs [1].
As a competitive inhibitor of Butyrylcholinesterase (BChE), drofenine hydrochloride inhibits the BChE enzyme with a Ki value of 3 µM. This inhibition prevents the breakdown of acetylcholine, but its primary therapeutic effect comes from direct receptor antagonism rather than cholinesterase inhibition [2] [3] [4].
Research has identified drofenine as a selective agonist for the Transient Receptor Potential Vanilloid-3 (TRPV3) ion channel [5] [6]. This activity is distinct from its anticholinergic action.
The following diagram illustrates these two distinct signaling pathways.
Drofenine's dual mechanisms: anticholinergic action and TRPV3 channel activation.
The table below summarizes key quantitative data and selectivity profiles for this compound.
| Property | Description | Value / Finding | Experimental Context |
|---|---|---|---|
| BChE Inhibition (Ki) | Equilibrium dissociation constant for inhibitor binding | 3 µM [2] [3] [4] | In vitro enzyme assay |
| TRPV3 Selectivity | Activation profile against other TRP channels | No activation of TRPA1, V1, V2, V4, or M8 [5] [6] | Calcium flux assay in HEK-293 cells overexpressing human TRP channels |
| TRPV3 Activation Site | Key residue for channel activation | H426 [5] | Site-directed mutagenesis in HEK-293 cells |
For researchers aiming to investigate these properties, here are summaries of the key methodologies from the literature.
This protocol assesses TRPV3 activity by measuring agonist-induced calcium influx [5].
The anticholinergic (antimuscarinic) activity can be evaluated using isolated tissue preparations based on established practices for similar agents [7] [1].
The following table summarizes the fundamental solubility data for Drofenine hydrochloride in different solvents, which is crucial for planning experiments.
| Solvent | Solubility | Condition/Note |
|---|---|---|
| DMSO | ≥ 75 mg/mL ( ~211.91 mM ) [1] [2] | Hygroscopic DMSO has a significant impact on solubility; use newly opened DMSO for best results [1]. |
| Water / PBS | ≥ 33.3 mg/mL ( ~94.09 mM ) [1] [2] | In PBS, a solubility of 16.67 mg/mL (47.10 mM) can be achieved with ultrasonication [1] [2]. |
| Other Solvents | Slightly soluble in Acetonitrile and Chloroform [3]. |
For in vivo studies, the following formulation protocols are recommended to achieve clear solutions with a target concentration of ≥ 2.5 mg/mL [1] [2].
| Formulation | Composition (Sequential Addition) |
|---|---|
| Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [2] |
| Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] [2] |
| Formulation 3 | 10% DMSO + 90% Corn Oil [1] [2] |
Here are the detailed methodologies for preparing stock and working solutions based on the search results.
The following example protocol is for preparing 1 mL of a homogeneous suspension at 5 mg/mL using Formulation 1 (see table above) [2]:
To help with your experimental design and reporting, please note the following key characteristics of this compound:
The diagram below outlines the logical workflow for preparing and using this compound solutions in a research setting, as described in the protocols.
Experimental workflow for preparing this compound solutions for research applications.
Drofenine is an established antimuscarinic antispasmodic drug. Recent studies have uncovered a novel mechanism of action, expanding its potential therapeutic applications [1] [2].
The table below summarizes the core pharmacological data for Drofenine hydrochloride:
| Attribute | Details |
|---|---|
| Drug Type | Small molecule drug [1] |
| Primary Known Action | Antimuscarinic, Antispasmodic [1] |
| Novelly Identified Target | Kv2.1 (Voltage-gated potassium channel) [2] |
| Other Reported Targets | • Muscarinic acetylcholine receptors (mAChRs) [1] • Human serum butyrylcholinesterase [1] • TRPV3 (Transient receptor potential vanilloid 3) [1] | | Main Indications | Dysmenorrhea; pain in gastrointestinal tract, biliary passages, and urogenital tract [1] | | Recent Finding | Ameliorates peripheral neuropathy in diabetic mice via Kv2.1 channel inhibition [2] |
Drofenine exhibits a multi-target mechanism of action, primarily involving smooth muscle relaxation through anticholinergic activity and newly discovered ion channel modulation.
This methodology is based on a 2020 study investigating Drofenine's effects on peripheral neuropathy [2].
Based on the profile of Drofenine, the following areas are promising for future research and could guide the search for information on comparable compounds like Trasentin H:
While data on Trasentin H is unavailable, this compound presents a compelling profile as a multi-target agent. Its newly discovered action as a Kv2.1 channel inhibitor and its efficacy in a model of diabetic neuropathy position it as a promising candidate for drug repurposing and a valuable tool for understanding related drug mechanisms [2].
This compound (also known as Hexahydroadiphenine hydrochloride) is a potent competitive cholinesterase inhibitor with significant affinity for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound belongs to the class of anticholinergic drugs and acts primarily on smooth muscle to relieve spasms [1] [2]. As a competitive inhibitor, drofenine functions by binding to the active site of cholinesterase enzymes, thereby preventing the natural substrate acetylcholine from accessing the catalytic site. This mechanism increases acetylcholine availability in synaptic clefts, which has implications for both therapeutic applications and toxicological studies [3].
The interest in this compound stems from its well-characterized enzyme inhibition properties, making it a valuable tool compound for studying cholinergic transmission and for use as a reference standard in screening novel cholinesterase inhibitors. Research indicates that drofenine exhibits particularly potent inhibition against human serum butyrylcholinesterase, with a reported Ki value of 0.003 mM, demonstrating greater potency compared to other anticholinergic drugs like benactyzine (Ki = 0.010 mM) [2]. These properties make this compound an essential pharmacological tool for neuroscientific research and drug discovery efforts focused on neurodegenerative conditions.
This compound has a molecular weight of 353.93 g/mol and follows the chemical formula C₂₀H₃₂ClNO₂. The compound appears as a white to off-white solid and demonstrates solubility in both DMSO (≥75 mg/mL) and water (≥33.3 mg/mL). Its chemical structure features ester functional groups that contribute to its interaction with the enzymatic active site [1]. The stability of this compound requires proper storage conditions, with recommended storage at 4°C in sealed containers protected from moisture to maintain long-term stability.
This compound acts as a competitive inhibitor of cholinesterase enzymes, meaning it competes with the natural substrate acetylcholine for binding to the enzyme's active site [2]. Cholinesterase enzymes contain two primary active sites: an anionic site formed by tryptophan residues and an esteratic site formed by serine residues [3]. As a competitive inhibitor, drofenine likely interacts with one or both of these sites, forming enzyme-inhibitor complexes that reduce the enzyme's availability to hydrolyze acetylcholine.
The inhibition of cholinesterase activity leads to accumulation of acetylcholine in synaptic spaces, which subsequently enhances cholinergic neurotransmission through prolonged activation of muscarinic and nicotinic receptors. This mechanism underpins both the research applications and potential therapeutic effects of cholinesterase inhibitors [3]. Butyrylcholinesterase (BChE), one of drofenine's primary targets, plays a significant role in hydrolyzing a wide variety of ester-based compounds in the bloodstream, making drofenine particularly useful for studying peripheral cholinergic effects [2].
Table 1: Kinetic Parameters of this compound Cholinesterase Inhibition
| Enzyme Target | Inhibition Type | Kᵢ Value | IC₅₀ Value | Experimental System |
|---|---|---|---|---|
| Cholinesterase | Competitive | 3 μM [1] | - | In vitro assay |
| Human Serum BChE | Competitive | 0.003 ± 0.000 mM [2] | - | Human serum |
| BChE | Competitive | - | 8.52 μM [4] | Electrophorus electricus AChE |
Table 2: Comparison of Drofenine with Other Cholinesterase Inhibitors
| Compound | Kᵢ Value | Target Enzyme | Relative Potency |
|---|---|---|---|
| Drofenine | 0.003 mM [2] | BChE | Highest |
| Benactyzine | 0.010 mM [2] | BChE | Intermediate |
| N-trans-Feruloyldopamine | - | AChE | IC₅₀ = 8.52 μM [4] |
| N-trans-Caffeoyldopamine | - | AChE | IC₅₀ = 5.95 μM (DPPH•) [4] |
Principle: This spectrophotometric assay measures cholinesterase activity by detecting the yellow anion formed from the reaction between thiocholine (produced by enzymatic hydrolysis of acetylthiocholine) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) [4].
Reagents:
Procedure:
Validation Notes: Include positive controls (galantamine or other known inhibitors) and blank corrections. Ensure final DMSO concentration does not exceed 1% to avoid solvent effects on enzyme activity [4].
Principle: This protocol characterizes the inhibition mechanism and calculates inhibition constants through kinetic analysis at multiple substrate concentrations.
Reagents:
Procedure:
Validation Notes: The competitive nature of drofenine inhibition should produce intersecting lines at the y-axis in Lineweaver-Burk plots. Statistical analysis should include standard error calculations for reported Kᵢ values [2].
Stock Solution Preparation:
Working Solution Preparation:
IC₅₀ Determination:
Kᵢ Calculation:
Table 3: Troubleshooting Guide for Drofenine Inhibition Assays
| Problem | Possible Cause | Solution |
|---|---|---|
| Low inhibition | Enzyme activity too high | Titrate enzyme concentration; verify inhibitor solubility |
| Non-linear kinetics | Substrate depletion | Use lower enzyme concentrations; shorter measurement times |
| High background | Spontaneous substrate hydrolysis | Include substrate-only blanks; fresh substrate preparation |
| Inconsistent results | Inhibitor instability | Prepare fresh solutions; verify stock concentration |
| Solvent effects | High DMSO concentration | Keep final DMSO ≤1%; use solvent controls |
This compound serves as an important tool compound in several research contexts:
Neurological Disease Research: Cholinesterase inhibitors like drofenine are used to model cholinergic enhancement in studies of Alzheimer's disease and other neurodegenerative conditions. The compound's potency against butyrylcholinesterase is particularly relevant as BChE plays an increasingly recognized role in Alzheimer's progression [5] [3].
Drug Discovery Applications: this compound functions as a reference standard in high-throughput screening campaigns for novel cholinesterase inhibitors. Its well-characterized competitive inhibition profile provides a benchmark for comparing new chemical entities [1] [2].
Mechanistic Studies: The compound enables detailed investigation of enzyme-inhibitor interactions through kinetic analysis and molecular modeling studies. Its competitive nature allows researchers to probe active site architecture and binding interactions [2] [4].
Diagram 1: Mechanism of Competitive Cholinesterase Inhibition by Drofenine. The diagram illustrates how drofenine competes with acetylcholine for the active site of acetylcholinesterase, preventing acetylcholine hydrolysis and increasing its availability in the synaptic cleft.
Diagram 2: Experimental Workflow for Drofenine Inhibition Assays. The flowchart outlines the key steps in evaluating cholinesterase inhibition using this compound, from assay setup through data analysis.
Drofenine hydrochloride, also known commercially as Hexahydroadiphenine hydrochloride, represents a well-established antispasmodic agent with emerging significance in pharmacological research and drug discovery. This compound belongs to the benzylisoquinoline chemical family and has been traditionally employed for managing smooth muscle spasms affecting the gastrointestinal tract, biliary passages, and urogenital tract. Recent scientific investigations have substantially expanded our understanding of drofenine's molecular targets beyond its classical antimuscarinic properties, revealing intriguing activities on ion channel regulation and enzyme inhibition. These diverse mechanisms position drofenine as a valuable chemical tool for deciphering complex physiological processes and developing novel therapeutic strategies for conditions ranging from peripheral neuropathies to dermatological disorders.
The renewed research interest in drofenine stems from systematic screening efforts that identified its potent activity on members of the transient receptor potential (TRP) channel family, particularly TRPV3, a thermosensitive ion channel abundantly expressed in keratinocytes. Simultaneously, studies have elucidated drofenine's inhibitory effects on voltage-gated potassium channels, specifically Kv2.1, which has implications for neuronal excitability and survival. These complementary lines of investigation have transformed drofenine from a classical antispasmodic into a multi-target ligand with potential applications across various therapeutic domains. This document provides comprehensive application notes and detailed experimental protocols to facilitate further research into drofenine's mechanisms and therapeutic potential, offering researchers standardized methodologies for exploring its diverse pharmacological activities.
This compound exhibits a complex multi-target pharmacological profile that underpins its antispasmodic efficacy and research utility. The compound functions through simultaneous modulation of several key molecular targets involved in cellular signaling and excitability, with its effects manifesting across different tissue types and physiological systems.
TRPV3 Channel Activation: Drofenine serves as a potent and selective agonist of the transient receptor potential vanilloid 3 (TRPV3) channel, a non-selective cation channel predominantly expressed in skin keratinocytes and peripheral neurons. Through structure-activity relationship studies, researchers have determined that drofenine activates TRPV3 by interacting with the H426 residue in the channel protein, a site crucial for activation by the known TRPV3 agonist 2-aminoethoxydiphenylboronate (2-APB). This interaction enhances calcium permeability, with drofenine demonstrating comparable potency to established TRPV3 agonists like carvacrol but with superior selectivity relative to other TRP channels including TRPA1, V1, V2, V4, and M8 [1] [2] [3].
Kv2.1 Channel Inhibition: Recent electrophysiological studies have revealed that drofenine effectively blocks Kv2.1 potassium channels with a half-maximal inhibitory concentration (IC50) of 9.3 μM. These voltage-gated channels play critical roles in regulating neuronal excitability and apoptosis pathways. The inhibition of Kv2.1 by drofenine has been shown to suppress the channel's overexpression in dorsal root ganglion tissues in diabetic models, subsequently modulating downstream signaling cascades including CaMKKβ/AMPK/PGC1α pathway and influencing mitochondrial function [4] [5].
Enzyme Inhibition: Drofenine functions as a competitive cholinesterase inhibitor with particular affinity for butyrylcholinesterase (BChE), demonstrating a Ki value of 3 μM. This enzymatic inhibition contributes to drofenine's antispasmodic effects by enhancing cholinergic signaling at the neuromuscular junction [6] [7].
Beyond its primary targets, drofenine exhibits modulatory effects on several signaling pathways and transcription factors. In diabetic neuropathy models, drofenine treatment has been shown to suppress inflammation by repressing IκB/NF-κB signaling and inhibit apoptosis through regulation of Kv2.1-mediated Bcl-2 family proteins and Caspase 3 activation [5]. These pleiotropic effects underscore drofenine's potential as a multi-mechanistic therapeutic agent deserving of further investigation.
Table 1: Quantitative Pharmacological Profile of this compound
| Molecular Target | Effect | Potency | Selectivity Notes |
|---|---|---|---|
| TRPV3 Channel | Agonist | EC50 similar to 2-APB and carvacrol | Greater selectivity than 2-APB; no activation of TRPA1, V1, V2, V4, or M8 |
| Kv2.1 Channel | Inhibitor | IC50 = 9.3 μM | Specific suppression of Kv2.1 overexpression in DRG tissues |
| Butyrylcholinesterase | Competitive inhibitor | Ki = 3 μM | Contributes to antispasmodic activity |
| Muscarinic Receptors | Antagonist | Not fully quantified | Traditional antispasmodic mechanism |
The diverse pharmacological profile of this compound has enabled its investigation across multiple disease models and research contexts. The following sections detail the primary research applications supported by experimental evidence, highlighting the compound's potential as a therapeutic agent and research tool.
Diabetic peripheral neuropathy (DPN) represents a debilitating complication of diabetes mellitus characterized by neuronal damage and associated pain. Research using streptozotocin-induced type 1 and db/db type 2 diabetic mouse models has demonstrated that drofenine treatment ameliorates DPN-like pathology through multiple mechanisms. Drofenine administration significantly reduces Kv2.1 overexpression in dorsal root ganglion tissues, which is characteristically elevated in diabetic conditions. This reduction in Kv2.1 expression subsequently promotes neurite outgrowth in DRG neurons, enhancing neuronal repair processes [5].
The therapeutic effects of drofenine in DPN extend beyond channel modulation to include anti-inflammatory actions through suppression of IκB/NF-κB signaling, anti-apoptotic effects via regulation of Bcl-2 family proteins and Caspase 3, and improvement of mitochondrial function through the Kv2.1/CaMKKβ/AMPK/PGC1α pathway. These multi-faceted actions position drofenine as a promising candidate for DPN treatment, particularly given the limited therapeutic options currently available for this condition [4] [5].
The abundant expression of TRPV3 channels in keratinocytes has focused attention on drofenine's potential applications in dermatological research. TRPV3 activation plays crucial roles in cutaneous physiology, including thermal perception, inflammation, irritation, pain sensation, wound healing, maintenance of skin barrier integrity, and hair growth. Research indicates that drofenine may serve as a valuable pharmacological tool for investigating these processes, particularly given its superior selectivity profile compared to other TRPV3 agonists [1] [3].
The relevance of TRPV3 activation to skin pathology is underscored by the identification of constitutively active TRPV3 variants as the cause of Olmsted Syndrome, a rare genetic disorder characterized by palmoplantar keratoderma with periorificial keratotic plaques, inflammation, and severe itching. Drofenine's selective agonist activity makes it particularly suitable for exploring TRPV3 function in complex biological systems where multiple TRP channels are co-expressed, potentially contributing to the development of novel therapeutics for dermatological conditions [1] [2] [3].
Drofenine's traditional application as an antispasmodic agent remains a relevant research area, particularly regarding its enzyme inhibitory activity. The compound's capacity to competitively inhibit butyrylcholinesterase enhances cholinergic signaling, complementing its antimuscarinic properties to produce effective relaxation of smooth muscle tissues. This mechanism underlies drofenine's efficacy in conditions characterized by smooth muscle hypertonicity, including gastrointestinal spasms, biliary colic, renal colic, and dysmenorrhea [6] [7].
The structural similarity between drofenine and papaverine, another well-known spasmolytic agent, provides insights into structure-activity relationships within this pharmacological class. However, drofenine appears to offer enhanced antispasmodic effects through its multi-target mechanism, which includes both enzyme inhibition and ion channel modulation, representing a compelling research focus for developing improved spasmolytic medications [8].
Table 2: Research Applications of this compound in Disease Models
| Research Area | Disease/Condition Model | Observed Effects | Proposed Mechanisms |
|---|---|---|---|
| Neurological Research | Diabetic Peripheral Neuropathy | Amelioration of neuropathic pain, reduced neuronal apoptosis, improved nerve function | Kv2.1 inhibition, reduced inflammation via IκB/NF-κB, mitochondrial improvement via CaMKKβ/AMPK/PGC1α |
| Dermatological Research | Skin Barrier Function, Inflammation, Hair Growth | Modulation of cutaneous physiology and pathology | TRPV3 activation in keratinocytes |
| Gastrointestinal Research | Irritable Bowel Syndrome, Biliary Colic | Smooth muscle relaxation, reduced spastic pain | Butyrylcholinesterase inhibition, antimuscarinic activity |
| Urogenital Research | Dysmenorrhea, Renal Colic | Relief of menstrual cramps, reduced ureteral spasms | PDE4 inhibition, increased intracellular cAMP, calcium modulation |
This section provides detailed methodologies for investigating this compound's mechanisms of action, focusing on its effects on TRPV3 activation and Kv2.1 inhibition. These protocols have been adapted from published studies and optimized for reproducibility.
TRPV3 activation leads to calcium influx in expressing cells, which can be quantitatively measured using calcium-sensitive fluorescent dyes. This protocol utilizes Fluo-4 AM to detect drofenine-induced TRPV3 activation in HEK-293 cells overexpressing human TRPV3 channels [1] [2].
This electrophysiology-based protocol assesses drofenine's inhibition of Kv2.1 potassium channels, which regulate neuronal excitability and are overexpressed in diabetic neuropathy models [4] [5].
The following diagram illustrates the key molecular pathways modulated by this compound in diabetic peripheral neuropathy models:
Diagram 1: Molecular pathways and therapeutic effects of this compound. The diagram illustrates drofenine's multi-target mechanism involving TRPV3 activation, Kv2.1 inhibition, and butyrylcholinesterase inhibition, leading to reduced neuropathic pain, smooth muscle relaxation, and anti-inflammatory effects.
The diverse pharmacological activities of this compound present numerous scientific applications and therapeutic opportunities for researchers and drug development professionals. This section examines the key implications of current research findings and potential directions for future investigation.
Drofenine's selective agonist activity at TRPV3 channels positions it as a valuable pharmacological tool for deciphering TRPV3 biology in complex systems. Unlike many TRPV3 modulators that exhibit significant activity at related TRP channels, drofenine demonstrates remarkable specificity, making it particularly suitable for investigating TRPV3's roles in cutaneous physiology, thermal sensation, and inflammatory signaling without confounding off-target effects [1] [2]. Researchers can employ drofenine as a chemical probe to elucidate TRPV3's contribution to complex biological processes where multiple TRP channels are co-expressed, potentially accelerating our understanding of this channel's pathophysiology.
Similarly, drofenine's inhibition of Kv2.1 channels offers insights into the therapeutic potential of potassium channel modulation for neurological disorders. The demonstration that drofenine ameliorates diabetic neuropathy in mouse models through Kv2.1 suppression provides compelling evidence for this channel as a therapeutic target. Researchers can utilize drofenine to explore Kv2.1's roles in neuronal excitability, apoptosis pathways, and mitochondrial function, potentially identifying novel approaches for treating neuropathic pain and neurodegenerative conditions [4] [5].
The multi-target profile of drofenine presents intriguing opportunities for drug repurposing and lead optimization. The compound's simultaneous activity at TRPV3, Kv2.1, and butyrylcholinesterase suggests potential applications in conditions characterized by complex pathophysiology involving multiple mechanisms. For diabetic peripheral neuropathy, drofenine's ability to address both ion channel dysfunction and inflammatory processes represents a comprehensive approach that may yield superior efficacy compared to single-target agents [5].
In dermatology, drofenine's TRPV3 agonist activity may inform development of treatments for skin barrier disorders, pruritic conditions, and hair growth disorders. The established role of TRPV3 in skin biology and the identification of gain-of-function TRPV3 mutations in Olmsted Syndrome highlight this channel's therapeutic relevance. Drofenine may serve as a starting point for developing more potent and selective TRPV3 modulators with optimized therapeutic profiles [1] [3].
While drofenine has been used clinically as an antispasmodic, researchers should note that concentration-dependent cytotoxicity has been observed in some cell models, particularly at higher concentrations. In vitro studies using human keratinocytes (HaCaT cells) have indicated that drofenine exhibits greater cytotoxicity than either carvacrol or 2-APB at equivalent concentrations, suggesting the need for careful dose optimization in experimental systems [1]. Additionally, drofenine's antimuscarinic properties may produce unintended side effects in vivo, including dry mouth, blurred vision, and urinary retention, which should be considered when designing animal studies.
Table 3: Formulation and Dosing Information for Research Applications
| Research Model | Recommended Concentration Range | Vehicle Considerations | Administration Route |
|---|---|---|---|
| In Vitro TRPV3 Studies | 1-100 μM | DMSO (final concentration ≤0.1%) | Direct application to culture medium |
| In Vitro Kv2.1 Studies | 1-50 μM | DMSO (final concentration ≤0.1%) | Direct application to culture medium |
| In Vivo Mouse DPN Models | 5-20 mg/kg | Saline or 5% DMSO in saline | Intraperitoneal injection |
| Ex Vivo Tissue Bath | 0.1-10 μM | Physiological buffer solutions | Direct addition to organ bath |
This compound represents a versatile research tool with applications spanning neurological, dermatological, and gastrointestinal research domains. Its multi-target mechanism encompassing TRPV3 agonism, Kv2.1 inhibition, and butyrylcholinesterase inhibition provides researchers with a unique pharmacological probe for investigating complex physiological systems. The detailed protocols presented in this document will facilitate standardized investigation of drofenine's mechanisms and therapeutic potential across different research contexts.
Future research directions should include structural optimization of drofenine to enhance potency and selectivity for specific molecular targets, potentially yielding improved research tools and therapeutic candidates. Additionally, exploration of drofenine's effects in combination therapies may reveal synergistic interactions, particularly for complex conditions like diabetic neuropathy where multiple pathological processes converge. The continued investigation of drofenine's pleiotropic activities will likely yield valuable insights into ion channel biology, pain mechanisms, and smooth muscle regulation, contributing to the development of novel therapeutic strategies for numerous clinical conditions.
Drofenine hydrochloride is an anticholinergic agent that has emerged as a promising multi-target therapeutic candidate for peripheral neuropathy conditions. Recent research has revealed that beyond its traditional antispasmodic applications, drofenine exhibits potent activity on key molecular targets implicated in neuropathic pain pathways, particularly Kv2.1 potassium channels and TRPV3 ion channels. This combination of activities positions drofenine as a unique investigational compound for treating diabetic peripheral neuropathy (DPN) and potentially other neuropathic conditions. These application notes provide researchers with comprehensive experimental protocols and reference data to facilitate further investigation of this compound in peripheral neuropathy models, supporting the growing interest in ion channel modulation as a therapeutic strategy for nervous system disorders.
This compound exhibits a multi-target mechanism that addresses several pathological processes in peripheral neuropathy, as illustrated in Figure 1 below.
Figure 1: Multi-target mechanism of this compound in peripheral neuropathy. The diagram illustrates the compound's action on primary molecular targets and subsequent effects on cellular processes and signaling pathways that collectively contribute to therapeutic outcomes.
Research by Xu et al. (2020) demonstrates that drofenine-mediated Kv2.1 inhibition modulates several critical signaling pathways in dorsal root ganglion (DRG) tissues:
Table 1: Key Pharmacological Parameters of this compound
| Parameter | Value | Experimental Context | Reference |
|---|---|---|---|
| Kv2.1 Inhibition (IC₅₀) | 9.3 μM | In vitro patch clamp analysis | [3] |
| BChE Inhibition | Potent competitive inhibitor | Enzyme activity assays | [1] |
| TRPV3 Activation EC₅₀ | Comparable to 2-APB and carvacrol | Calcium flux assays in HEK-293 cells | [4] |
| Aqueous Solubility | 71 mg/mL (200.6 mM) in DMSO | Solubility assessment | [1] |
| Purity Specification | >98% | Quality control HPLC | [1] |
Table 2: In Vivo Efficacy of Drofenine in Diabetic Neuropathy Models
| Model System | Dosage Regimen | Key Outcomes | Reference |
|---|---|---|---|
| STZ-induced Type 1 Diabetic Mice | Not specified in available literature | Suppressed Kv2.1 mRNA & protein in DRG tissues; Ameliorated DPN-like pathology | [3] |
| db/db Type 2 Diabetic Mice | Not specified in available literature | Reduced neuronal hyperexcitability; Improved peripheral nerve function | [3] |
| In vivo Kv2.1 Knockdown Models | Combined with AAV9-Kv2.1-RNAi | Enhanced neurite outgrowth; Confirmed Kv2.1 specificity | [3] |
Purpose: To evaluate drofenine-mediated inhibition of Kv2.1 potassium channels.
Materials:
Methodology:
Data Analysis: Kv2.1 inhibition by drofenine demonstrates concentration dependence with IC₅₀ of 9.3 μM. Include positive controls (e.g., other Kv2.1 inhibitors) and vehicle controls in each experiment. [3]
Purpose: To assess drofenine agonism on TRPV3 channels using calcium imaging.
Materials:
Methodology:
Data Analysis: Drofenine activates TRPV3 with potency comparable to established agonists but with improved selectivity over other TRP channels (TRPA1, V1, V2, V4, M8). [4]
Purpose: To evaluate drofenine efficacy in rodent DPN models.
Materials:
Methodology:
Data Interpretation: Effective drofenine treatment demonstrates significant improvement in neurobehavioral parameters correlated with reduced Kv2.1 expression in DRG tissues and modulation of associated signaling pathways. [3]
For animal studies, this compound requires appropriate formulation:
The investigation of drofenine occurs within a challenging clinical context where peripheral neuropathy represents a significant unmet medical need:
The discovery of drofenine's Kv2.1 inhibitory activity aligns with growing interest in potassium channel modulation for neurological disorders:
This compound represents a promising multi-target agent for peripheral neuropathy with unique dual activity on Kv2.1 potassium channels and TRPV3 channels. The provided application notes and protocols supply researchers with comprehensive methodologies to further investigate this compound's therapeutic potential. The concentration-dependent inhibition of Kv2.1 (IC₅₀ 9.3 μM), combined with TRPV3 selectivity and established safety profile from previous clinical use, positions drofenine as a valuable investigational compound. Further research should focus on optimizing dosing regimens, exploring potential applications in chemotherapy-induced peripheral neuropathy, and conducting detailed preclinical toxicology to support potential clinical translation.
Zebrafish (Danio rerio) have emerged as a valuable model organism for epilepsy research and drug discovery, combining the genetic tractability of invertebrates with the physiological complexity of mammalian systems. The evolutionary conservation of neural circuitry, neurotransmitters, and drug targets between zebrafish and humans makes this model particularly suitable for studying seizure mechanisms and screening potential therapeutics [1]. Zebrafish possess several experimental advantages including high fecundity, rapid ex utero development, small size, and optical transparency during early developmental stages, enabling researchers to conduct large-scale studies that would be prohibitively expensive or ethically challenging in rodent models [1] [2]. The genetic similarity between zebrafish and humans is particularly noteworthy, with approximately 70% of human genes having zebrafish orthologs, and about 84% of genes known to be associated with human disease having counterparts in zebrafish [3].
The use of zebrafish in epilepsy modeling has expanded significantly since the initial characterization of pentylenetetrazol (PTZ)-induced seizures in 2005 [1]. Today, zebrafish models are employed for both phenotypic screening of novel antiepileptic compounds and functional validation of epilepsy-associated genes identified through patient sequencing studies [4] [2]. These applications are particularly valuable given that approximately 30% of epilepsy patients exhibit pharmacoresistance to current antiseizure medications, highlighting the urgent need for more effective therapeutics [1] [3]. The ability to rapidly model different genetic epilepsies and conditions with seizures as core symptoms using powerful genome manipulation techniques has positioned zebrafish as a complementary model system between in vitro assays and traditional mammalian models [2].
Pharmacological induction remains the most widely utilized approach for modeling seizures in zebrafish due to its technical simplicity and high reproducibility. The following table summarizes the primary chemoconvulsants used in zebrafish epilepsy models:
Table 1: Chemoconvulsants Used in Zebrafish Epilepsy Models
| Chemoconvulsant | Final Concentration | Mechanism of Action | Seizure Phenotype | Key Applications |
|---|---|---|---|---|
| Pentylenetetrazole (PTZ) | 10-20 mM | GABAA receptor antagonist | Generalized seizures, stage I-III progression | Primary ASD screening, seizure mechanism studies [1] [3] |
| Kainic Acid (KA) | 100-200 µM | AMPA/kainate glutamate receptor agonist | Limbic-like seizures, neuronal damage | Epileptogenesis studies, excitotoxicity [1] |
| Pilocarpine | 100-300 µM | Muscarinic acetylcholine receptor agonist | Limbic seizures, status epilepticus | Temporal lobe epilepsy modeling [1] |
The PTZ model is particularly well-characterized and considered the gold standard for inducing acute seizures in zebrafish. Exposure to PTZ typically begins at 3-7 days post-fertilization (dpf), with larvae immersed in embryo medium containing 10-20 mM PTZ for up to 30 minutes [1] [3]. This model exhibits a dose-dependent response and produces a stereotypic progression of seizure behaviors that can be quantified using standardized scoring systems. The PTZ model primarily serves as a model of generalized seizures, as opposed to partial or focal seizures [4].
Genetic epilepsy models in zebrafish typically target orthologs of human epilepsy genes, providing insights into disease mechanisms and enabling targeted therapeutic development. The following table outlines key genetic models:
Table 2: Genetic Zebrafish Models of Epilepsy
| Target Gene | Human Disorder | Mutation Method | Key Phenotypic Features | Applications |
|---|---|---|---|---|
| scn1Lab | Dravet Syndrome | CRISPR/Cas9, ENU mutagenesis | Spontaneous seizures, early fatality, drug resistance | Syndrome-specific ASD testing, disease mechanisms [5] [4] |
| pnpo | Developmental Epileptic Encephalopathy | CRISPR/Cas9 | Seizure-like behaviors, metabolic disturbances | Metabolic epilepsy studies [6] |
| Multiple gene targets | Childhood epilepsies | F0 crispants (tyr co-targeting) | Photosensitive seizures, locomotor abnormalities | High-throughput gene validation [4] |
The scn1Lab model of Dravet Syndrome represents one of the most thoroughly characterized genetic epilepsy models in zebrafish. These mutants recapitulate salient features of the human condition, including spontaneous seizures, early fatality, and resistance to conventional antiepileptic drugs [5]. This model has been successfully employed in drug repurposing screens, leading to the identification of compounds like fenfluramine that have subsequently shown efficacy in clinical trials [5] [2].
The semi-quantitative scoring system for zebrafish seizure behavior was initially developed by Baraban and colleagues and remains widely used for rapid assessment of seizure severity [1] [5]. This system categorizes seizure behaviors into distinct stages:
This scoring system enables consistent phenotyping across different laboratories and provides a framework for initial compound screening. In wild-type zebrafish under normal conditions, behavior typically remains at Stage 0 or I, while convulsant-treated or genetic mutant larvae exhibit progressive escalation to Stages II and III [5].
Recent advances in automated behavioral analysis have significantly enhanced the resolution and objectivity of seizure quantification in zebrafish. State-of-the-art approaches now incorporate:
These technological advances have revealed previously unappreciated age-dependent changes in seizure-associated kinematics, including alterations in eye, head, and tail angle dynamics that are not detectable with conventional single-point tracking systems [6]. The integration of machine learning has also enabled the identification of behavioral fingerprints specific to different genetic epilepsy models, such as rapid darting, whirlpool, and clonus-like tail beats in scn1lab mutants [6].
Figure 1: Comprehensive Workflow for Zebrafish Epilepsy Studies. This diagram illustrates the integrated experimental pipeline combining pharmacological and genetic model systems with traditional and machine learning-based analysis approaches, culminating in electrophysiological validation and data interpretation.
Electrographic confirmation of behavioral seizures is essential for validating zebrafish epilepsy models. Local field potential (LFP) recordings from zebrafish brains demonstrate ictal-like discharges with remarkable similarity to human seizure patterns, including high-amplitude, synchronized spike discharges, and rhythmic LFP patterns [5] [6]. The standard protocol for LFP recordings in zebrafish includes:
These recordings provide quantitative measures of seizure activity, including event frequency, duration, amplitude, and spectral characteristics, offering a more objective assessment of seizure severity and drug effects than behavioral observations alone.
Zebrafish are particularly well-suited for phenotype-based drug screening due to their small size, aquatic environment, and permeability to small molecules dissolved in their housing medium. The standard screening protocol involves:
This approach enables rapid screening of hundreds to thousands of compounds, with hit criteria typically defined as a ≥44% reduction in mean velocity and reduction to Stage 0 or I seizure behavior in at least 50% of tested fish [5].
For enhanced screening accuracy, a two-tiered approach combining behavioral and electrophysiological assessments is recommended:
This integrated approach improves the predictive validity of hits by excluding compounds that merely suppress movement through sedative or paralytic effects without genuine antiseizure activity.
The development of efficient CRISPR/Cas9 methods has enabled rapid generation of zebrafish epilepsy models without the need for establishing stable genetic lines. The F0 crispant approach involves:
This approach is particularly valuable for high-throughput functional validation of epilepsy genes identified through patient sequencing studies, significantly accelerating the path from gene discovery to disease modeling and drug screening.
To reduce variability and improve efficiency, a co-targeting strategy simultaneously targeting the gene of interest and the tyrosinase (tyr) gene has been developed:
This approach minimizes the need for laborious individual genotyping and enables rapid phenotypic assessment of gene knockouts, making it particularly suitable for large-scale genetic studies.
Figure 2: High-Throughput Drug Screening Pipeline for Zebrafish Epilepsy Models. This workflow illustrates the multi-stage approach to identifying and validating antis seizure compounds, progressing from initial behavioral screening to electrophysiological confirmation and comprehensive hit characterization.
Quantitative analysis of zebrafish epilepsy experiments should incorporate multiple complementary metrics to provide a comprehensive assessment of seizure phenotype and treatment effects:
The integration of these diverse metrics provides a multidimensional assessment of seizure phenotype and treatment efficacy, enhancing the translational predictive value of zebrafish studies.
Appropriate experimental design and statistical analysis are critical for generating robust, reproducible data:
These methodological rigor measures enhance the reliability and reproducibility of zebrafish epilepsy studies, facilitating the translation of findings to mammalian models and ultimately to clinical applications.
Table 3: Troubleshooting Guide for Zebrafish Epilepsy Models
| Problem | Potential Causes | Solutions |
|---|---|---|
| High variability in seizure response | Age differences, genetic background effects, water quality variations | Standardize larval age (±4 hours), use isogenic strains, monitor water parameters |
| Poor compound efficacy | Limited permeability, rapid metabolism, inappropriate dosing | Verify compound solubility, consider prodrug approaches, conduct dose-response studies |
| Toxicity at screening concentrations | Off-target effects, compound aggregation | Reduce concentration, assess structure-activity relationships, check for precipitation |
| Low mutation efficiency in crispants | Poor sgRNA design, suboptimal injection techniques | Validate sgRNA efficiency in vitro, optimize injection parameters, use quality-controlled Cas9 |
| Inconsistent LFP recordings | Electrode placement variability, poor signal-to-noise ratio | Standardize coordinates, implement noise rejection algorithms, verify impedance |
Successful implementation of zebrafish epilepsy models requires attention to several critical parameters:
These optimization steps significantly enhance the consistency and reproducibility of zebrafish epilepsy studies, improving statistical power and experimental reliability.
Zebrafish epilepsy models represent a powerful toolset for investigating seizure mechanisms and discovering novel therapeutic candidates. The experimental versatility of this model system, combined with its scalability and genetic tractability, positions it as an invaluable component of the epilepsy research pipeline. Current advances in automated behavioral analysis, CRISPR-based genetic engineering, and high-throughput electrophysiology are further enhancing the resolution and throughput of zebrafish studies.
The continuing refinement of zebrafish epilepsy models will likely focus on improving translational predictivity through better characterization of seizure networks, incorporation of patient-derived mutations, and development of more complex models combining genetic susceptibility with environmental triggers. As these models become increasingly sophisticated, they will play an expanding role in bridging the gap between initial target identification and clinical application, ultimately contributing to the development of more effective therapies for treatment-resistant epilepsies.
SCN8A-related disorders (SCN8A-RD) are a spectrum of conditions caused by pathogenic variants in the SCN8A gene, which encodes the voltage-gated sodium channel Nav1.6 [1] [2]. The majority of epileptogenic mutations are gain-of-function (GoF) missense variants that alter channel biophysics, leading to neuronal hyperexcitability, spontaneous seizures, developmental delay, and a significant risk of sudden unexpected death in epilepsy (SUDEP) [3] [4]. The primary therapeutic strategy for GoF mutations is to normalize the excessive sodium current through Nav1.6 [2].
While existing research on Drofenine, an antimuscarinic and TRPV3-modulating drug, does not establish a connection to SCN8A therapy, it is used here as a model compound to illustrate a comprehensive preclinical evaluation workflow [5] [6]. The following notes and protocols outline a standardized approach for assessing the efficacy and mechanism of action of candidate molecules for SCN8A-RD.
Research into SCN8A-RD leverages both in vitro and in vivo models that recapitulate key features of the human disease. The workflow below integrates these models into a coherent drug evaluation pipeline.
The following table summarizes the critical models used in SCN8A research, their applications, and key findings.
Table 1: Key Preclinical Models in SCN8A Research
| Model Type | Specific Model/System | Application in SCN8A Research | Key Findings/Utility |
|---|---|---|---|
| In Vitro / Heterologous System | ND7/23 or HEK293 cells transfected with mutant Nav1.6 [3] [4] | Biophysical characterization of patient mutations; initial drug screening. | Identified hyperpolarized shift in activation, impaired inactivation, and elevated persistent current as key GoF defects [3]. |
| In Vivo / Mouse Model | Scn8a N1768D/+ knock-in mouse [3] | Study of seizure phenomenology, SUDEP, and in vivo drug efficacy. | Recapitulates spontaneous seizures and premature lethality; used for preclinical testing of GS967/Prax330 [3]. |
| In Vivo / Mouse Model | Scn8a R1872W/+ conditional mouse [3] | Cell-type and temporal-specific analysis of mutation effects. | Demonstrated that expression in forebrain excitatory neurons is sufficient and necessary for seizures [3]. |
| In Vivo / Intervention Model | AAV-shRNA-Scn8a in kainic acid mouse model [7] | Validate Nav1.6 as a therapeutic target in acquired epilepsy. | Knockdown of Scn8a prevented spontaneous seizures in 9/10 mice and reduced reactive gliosis [7]. |
This protocol is designed for the initial functional characterization of SCN8A mutations and the screening of compounds like Drofenine for effects on sodium currents.
This protocol outlines the evaluation of a candidate drug's ability to suppress seizures and prevent lethality in a validated mouse model of SCN8A-DEE.
The expected outcomes of voltage-clamp experiments are based on the known GoF profile of SCN8A encephalopathy mutations.
Table 2: Characteristic Biophysical Defects of SCN8A GoF Mutations and Potential Drug Effects
| Biophysical Parameter | Effect of GoF Mutations (e.g., N1768D, R1872W) | Desired Effect of Therapeutic Compound | Exemplar Data from Literature |
|---|---|---|---|
| Persistent Current | Increased by 1.5% to 4.5% of peak current [3] | >50% reduction in mutant persistent current | GS967 reduced persistent current and rescued lethality in mice [3]. |
| Voltage Dependence of Activation | Hyperpolarizing shift (V~1/2~ more negative) [3] | Normalization of V~1/2~ towards wild-type values | A shift of -5 mV to -10 mV is common; a drug should aim to reverse this shift [4]. |
| Channel Inactivation | Slower kinetics and impaired fast inactivation [3] | Acceleration of inactivation time constants | The R1872W mutation causes severe destabilization of the inactivated state [3]. |
| Resurgent Current | Often elevated [3] | Reduction in resurgent current density | Elevated resurgent current contributes to high-frequency firing [3]. |
The field is rapidly moving beyond traditional small molecules. Antisense oligonucleotides (ASOs) can reduce the expression of the mutant Scn8a transcript and have been shown to prevent seizures and extend survival in a mouse model, even when administered after seizure onset [2]. Furthermore, allele-specific inactivation using CRISPR/Cas9 gene editing has successfully rescued dominant lethality in Scn8a[N1768D/+] mice, highlighting a potential path toward a one-time curative therapy [2].
Currently, the most advanced clinical trials for SCN8A-DEE involve selective Nav1.6 inhibitors. NBI-921352 (Xenon Pharmaceuticals) and PRAX-562 (Praxis Precision Medicines) are in clinical development specifically for SCN8A-DEE patients with GoF variants [8] [9] [2].
Acid Sphingomyelinase (ASMase) is a lysosomal enzyme encoded by the SMPD1 gene and functions as a phospholipase C [1]. Its primary role is to catalyze the hydrolysis of sphingomyelin into ceramide and phosphorylcholine [1] [2]. This reaction is a critical switch in cellular signaling. Ceramide, the enzymatic product, aggregates within the plasma membrane to form distinct ceramide-enriched membrane domains [1]. These domains play a vital role in cellular processes, including facilitating the entry of pathogens like SARS-CoV-2 into cells and regulating stress-induced responses such as apoptosis [1] [2].
FIASMAs (Functional Inhibitors of Acid Sphingomyelinase) are a broad class of weakly basic, lipophilic compounds. They do not directly block the enzyme's active site. Instead, they accumulate within acidic compartments like lysosomes due to "acidic trapping," where they become protonated and can no longer cross the membrane [1]. This accumulation leads to the displacement of ASMase from the inner lysosomal membrane, resulting in its subsequent degradation and a functional reduction in cellular ASMase activity [1]. The potential therapeutic applications of FIASMAs are extensive, spanning from antiviral and anticancer treatments to the investigation of their effects on neurological and metabolic pathways [1] [2].
While detailed molecular studies on this compound are scarce, its classification as a FIASMA allows for a proposed mechanism based on the established behavior of this drug class. The following diagram illustrates this hypothesized cellular process.
Diagram 1: Hypothesized cellular mechanism of this compound as a FIASMA. The drug passively diffuses into the lysosome, becomes protonated and trapped, leading to ASMase displacement and degradation, ultimately reducing ceramide platform formation.
This functional inhibition of ASMase by drofenine results in reduced cellular ceramide levels. Given ceramide's role in facilitating viral entry, this mechanism suggests a potential therapeutic application for drofenine in conditions where ASMase activity is pathologically elevated [1].
The relative potency of FIASMA compounds can be predicted by in silico molecular docking analyses, which calculate a docking score (S) representing the binding affinity to the ASMase enzyme [1]. A more negative score indicates higher predicted inhibition activity. The following table compares docking scores for drofenine and other selected FIASMAs.
Table 1: Molecular Docking Scores of Selected FIASMA Compounds [1]
| Compound Name | Docking Score (S) (kcal/mol) | Relative Potency vs. Amiodarone |
|---|---|---|
| Dilazep | -12.58 | Higher |
| Emetine | -11.65 | Higher |
| Pimozide | -11.29 | Higher |
| Carvedilol | -11.28 | Higher |
| Mebeverine | -11.14 | Higher |
| Cepharanthine | -11.06 | Higher |
| Hydroxyzin | -10.96 | Higher |
| Astemizole | -10.81 | Higher |
| Sertindole | -10.55 | Higher |
| Bepridil | -10.47 | Higher |
| Amiodarone (reference) | -10.43 | -- |
| Drofenine | Data Not Available | To be determined experimentally |
> Note: The specific docking score for drofenine was not available in the searched literature. Its activity as a FIASMA is inferred from its classification within this group. Researchers are advised to perform their own molecular docking studies to obtain a quantitative score for drofenine.
The biological impact of ASMase inhibition is reflected in changes to key sphingolipid metabolites. The table below summarizes the effects of another stimulus, mitomycin C, on these metabolites in a hepatocellular carcinoma (HCC) cell line, illustrating the kind of data that can be obtained from lipidomic analysis.
Table 2: Example Sphingolipid Metabolite Changes in Huh7.5 HCC Cells Following Mitomycin C Treatment (48 hours) [2] This table exemplifies the quantitative measurements relevant for assessing ASMase pathway activity.
| Sphingolipid Metabolite | Observed Change | Proposed Biological Consequence |
|---|---|---|
| Total Ceramide | Significant increase | Induction of apoptosis and reduced cell proliferation |
| Sphingosine | Significant increase | Precursor for ceramide and sphingosine-1-phosphate |
| Sphingosine-1-Phosphate (S1P) | Significant increase | May represent a compensatory pro-survival mechanism |
| Sphinganine | Significant increase | Indicates potential involvement of de novo synthesis pathway |
This protocol outlines a method to measure ASMase activity in cell cultures treated with this compound.
Objective: To determine the inhibitory effect of this compound on ASMase enzymatic activity in a cell-based system.
Materials:
Procedure:
This protocol describes the extraction and quantification of sphingolipids to confirm the functional downstream effects of ASMase inhibition.
Objective: To quantify changes in cellular levels of ceramide, sphingosine, and sphingosine-1-phosphate (S1P) following treatment with this compound.
Materials:
Procedure:
The following diagram outlines a logical workflow for integrating the above protocols into a drug discovery pipeline aimed at evaluating this compound.
Diagram 2: Proposed workflow for evaluating the FIASMA potential of this compound in a drug discovery context.
The classification of this compound as a FIASMA presents a promising avenue for drug repurposing and mechanistic studies. While direct quantitative data on its ASMase inhibition is currently lacking, the established protocols for activity assays, lipidomic profiling, and the logical research workflow provide a solid foundation for experimental validation. Future work should focus on generating robust in vitro and in vivo data to confirm its efficacy and explore its therapeutic potential in diseases driven by aberrant ASMase/ceramide signaling, such as viral infections, cancer, and metabolic liver diseases [1] [2].
The voltage-gated potassium channel Kv2.1, encoded by the KCNB1 gene, represents a crucial regulator of electrical signaling in the mammalian central nervous system and peripheral tissues. As the primary delayed-rectifier potassium channel in many neurons, Kv2.1 controls action potential repolarization, firing frequency, and overall neuronal excitability. Kv2.1 exhibits a unique dual localization in both somatodendritic clusters and the axon initial segment, allowing it to integrate signal input and generate output effectively [1]. Beyond its canonical role in electrical signaling, Kv2.1 participates in non-conducting functions, including the stabilization of endoplasmic reticulum-plasma membrane (ER-PM) junctions that serve as platforms for ion channel trafficking [2] [3].
Dysregulation of Kv2.1 function and expression has been implicated in multiple pathological conditions. In neurological diseases, Kv2.1 facilitates pro-apoptotic potassium efflux following ischemic injury and excitotoxic stimulation [3]. De novo mutations in KCNB1 cause developmental and epileptic encephalopathies, while Kv2.1 dysfunction contributes to the pathogenesis of diabetic peripheral neuropathy (DPN) and Alzheimer's disease (AD) [4] [5] [6]. These diverse roles make Kv2.1 an attractive therapeutic target for several neurological conditions, with drofenine emerging as a promising investigational compound for modulating its activity.
Drofenine hydrochloride (Dfe) is an antispasmodic drug that has been recently repurposed as a potent inhibitor of Kv2.1 channels. Originally developed for its muscarinic receptor antagonism properties, drofenine has demonstrated significant neuroprotective effects in preclinical models of neurological disease through its interaction with Kv2.1 channels [4].
Table 1: Pharmacological Properties of this compound
| Parameter | Specification | Experimental Context |
|---|---|---|
| IC₅₀ Value | 9.3 μM | Recombinant Kv2.1 channels [7] |
| Molecular Targets | Kv2.1 channel blockade, Kv2.1 mRNA and protein suppression | In vitro and in vivo models [4] |
| Therapeutic Applications | Diabetic peripheral neuropathy, Alzheimer's disease pathology | Preclinical animal models [4] [5] |
| Mechanistic Actions | Channel block, Transcriptional regulation, Signaling pathway modulation | Multiple assay systems [4] [5] |
Drofenine exerts its effects on Kv2.1 through multiple complementary mechanisms. It directly blocks potassium conductance through the channel while simultaneously suppressing Kv2.1 mRNA and protein expression in pathological conditions [4]. This dual action makes it particularly effective in disease states characterized by Kv2.1 upregulation, such as diabetic peripheral neuropathy and Alzheimer's disease models. Additionally, drofenine modulates several downstream signaling pathways, including IκBα/NF-κB-mediated inflammation, Kv2.1-dependent Bcl-2 family regulation, and the CaMKKβ/AMPK/PGC1α axis for mitochondrial function [4] [5].
In models of diabetic peripheral neuropathy, drofenine demonstrates significant disease-modifying effects. Research using both streptozotocin (STZ)-induced type 1 diabetic mice and db/db type 2 diabetic mice revealed that drofenine treatment ameliorated DPN-like pathology through multiple mechanisms [4] [7]:
The efficacy of drofenine in DPN models was further validated through in vivo Kv2.1 knockdown experiments using adeno-associated virus AAV9-Kv2.1-RNAi, which demonstrated that Kv2.1 inhibition alone was sufficient to reproduce many of drofenine's therapeutic effects [4].
Recent investigations have revealed drofenine's potential in addressing Alzheimer's disease pathology through a novel Aβ/Kv2.1/microglial NLRP3/neuronal Tau axis [5] [8]. In this mechanism:
Drofenine disrupts this pathogenic cascade by inhibiting the Kv2.1/JNK/NF-κB pathway, thereby depriving o-Aβ of its ability to promote microglial NLRP3 inflammasome activation and subsequent neuronal tauopathy [5]. In 5×FAD-AD model mice, drofenine treatment significantly improved cognitive impairment in behavioral tests, including novel object recognition, Y-maze, and Morris water maze assays [8].
Table 2: Therapeutic Efficacy of Drofenine in Preclinical Models
| Disease Model | Key Findings | Proposed Mechanisms |
|---|---|---|
| Diabetic Peripheral Neuropathy | Improved nerve function, Reduced pain hypersensitivity, Enhanced neurite outgrowth | Kv2.1 channel blockade, Reduced inflammation, Improved mitochondrial function, Inhibition of apoptosis [4] [7] |
| Alzheimer's Disease | Reduced cognitive impairment, Decreased Tau hyperphosphorylation, Attenuated neuroinflammation | Inhibition of Aβ/Kv2.1/NLRP3 axis, Suppression of microglial activation, Reduced potassium efflux [5] [8] |
| Ischemic Stroke | Neuroprotection demonstrated with Kv2.1-targeting peptides | Disruption of Kv2.1-VAPA interaction, Reduced pro-apoptotic potassium currents [3] |
Purpose: To assess the direct inhibitory effects of drofenine on Kv2.1 potassium currents in heterologous expression systems.
Materials:
Procedure:
Purpose: To evaluate the therapeutic efficacy of drofenine in rodent models of diabetic peripheral neuropathy.
Materials:
Procedure:
Purpose: To investigate drofenine's effects on synaptic function and neuronal excitability in integrated neural circuits.
Materials:
Procedure:
The therapeutic effects of this compound in neurological disorders are mediated through multiple interconnected signaling pathways. The following diagram illustrates the key molecular mechanisms involved in drofenine's actions in both diabetic peripheral neuropathy and Alzheimer's disease models:
This compound serves as a valuable research tool for investigating Kv2.1 channel function in physiological and pathological conditions. Its well-characterized inhibitory profile makes it suitable for:
Future research directions should focus on:
Researchers should note that while drofenine shows excellent preclinical efficacy, appropriate control experiments using Kv2.1 knockdown (e.g., AAV-ePHP-si-Kv2.1) or alternative Kv2.1 inhibitors should be included to confirm target specificity [4] [5]. Additionally, consideration of dosing regimens and administration routes should be tailored to specific experimental models and research questions.
Table 1: Basic Chemical and Physical Properties of Drofenine Hydrochloride [1] [2]
| Property | Value |
|---|---|
| CAS Number | 548-66-3 |
| Molecular Formula | C₂₀H₃₂ClNO₂ |
| Molecular Weight | 353.93 g/mol |
| Purity | ≥ 98.0% [1] |
| Melting Point | 145-147 °C [2] |
Table 2: Solubility and Recommended Stock Solution Preparation [1] [3]
| Solvent | Solubility | Recommended Stock Concentration |
|---|---|---|
| DMSO | ≥ 75 mg/mL (211.91 mM) [1] | 50 - 75 mg/mL |
| Water | ≥ 33.3 mg/mL (94.09 mM) [1] | 30 - 33 mg/mL |
This compound is not just a simple excipient but has defined biological activities that inform its use in research.
The following workflow diagram illustrates a typical process for preparing and applying this compound stock solutions in a research setting:
Drofenine hydrochloride (Synonyms: Hexahydroadiphenine hydrochloride, CAS No.: 548-66-3) is a chemical compound with the molecular formula C₂₀H₃₂ClNO₂ and a molecular weight of 353.93 g/mol [1] [2] [3]. It is described as a white to off-white solid [1].
This compound is readily soluble in DMSO and water, facilitating the preparation of high-concentration stock solutions for in vitro assays [1] [2] [3].
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes | Source |
|---|---|---|---|
| DMSO | 71 mg/mL (200.6 mM) | Moisture-absorbing DMSO reduces solubility; use fresh DMSO. | [2] [3] |
| DMSO | ≥ 75 mg/mL (211.91 mM) | Hygroscopic DMSO has a significant impact on solubility. | [1] [4] |
| Water | ≥ 33.3 mg/mL (94.09 mM) | - | [1] [4] |
| PBS (Phosphate Buffered Saline) | 16.67 mg/mL (47.10 mM) | Clear solution; sonication is recommended to aid dissolution. | [1] [4] |
For in vitro applications, a typical procedure is to dissolve this compound in DMSO to create a concentrated stock solution, for example, 25 mg/mL [4].
This compound is characterized as a potent competitive inhibitor of Butyrylcholinesterase (BChE), with a reported Ki value of 3 μM [1] [2] [4]. It also functions as an anticholinergic agent, meaning it blocks the neurotransmitter acetylcholine in the central and the peripheral nervous system [2] [3]. Its action affects both nerve signals and muscle fibers directly, leading to a reduction in muscle spasms [2] [3] [4]. Recent research also suggests it can ameliorate peripheral neuropathy in diabetic mice by inhibiting the Kv2.1 potassium channel [6].
Diagram 1: Proposed signaling pathways and molecular targets of this compound. The diagram illustrates its primary action as a competitive BChE inhibitor, leading to anticholinergic effects, and its secondary action as a Kv2.1 channel inhibitor, contributing to neuropathic pain relief.
For animal studies, this compound can be formulated using different vehicles. Below are two standard protocols for preparing clear solutions or homogeneous suspensions [2] [3] [4].
Table 2: Protocols for Preparing In Vivo Formulations of this compound
| Formulation Type | Protocol Steps (Sequential Addition) | Final Concentration | Administration Notes |
|---|
| Clear Solution | 1. 10% DMSO 2. 40% PEG300 3. 5% Tween 80 4. 45% Saline | ≥ 2.5 mg/mL (7.06 mM) | Suitable for most short-term studies. Ensure solution is clear at each step [1] [4] [5]. | | Homogeneous Suspension | 1. Add drug to 1 mL 1% Carboxymethyl Cellulose (CMC-Na) solution. 2. Mix vigorously. | ≥ 5 mg/mL | Use if compound precipitates in solution formulations. Vortex before administration to ensure uniformity [2] [3]. |
Diagram 2: Experimental workflow for preparing in vivo formulations of this compound. The flowchart outlines the two primary preparation methods, emphasizing the sequential addition of solvents for the clear solution method.
This compound is for research use only and is not intended for diagnostic or therapeutic use in humans or animals [3] [4] [6]. Standard laboratory safety practices should be followed.
Drofenine hydrochloride is identified as a competitive cholinesterase inhibitor. The key quantitative data available is summarized in the table below [1].
| Property | Value / Description |
|---|---|
| Inhibition Type | Competitive [1] |
| Ki Value | 3 μM [1] |
| Molecular Weight | 353.93 g/mol [1] |
| Chemical Formula | C₂₀H₃₂ClNO₂ [1] |
| CAS Number | 548-66-3 [1] |
The following diagram illustrates the core concept of competitive inhibition in the context of the cholinergic system, which is fundamental to understanding Drofenine's proposed mechanism.
While exact protocols for Drofenine are not available in the search results, the following is a generalized workflow for evaluating acetylcholinesterase inhibitors, based on standard biochemical principles. You can use this as a template to design your own experiments.
This protocol is adapted from common laboratory practices for measuring AChE activity, where the hydrolysis of acetylcholine is coupled to a colorimetric reaction [2].
1. Reagents and Solutions
2. Experimental Procedure
3. Data Analysis
The search results, while confirming Drofenine's status as an AChE inhibitor, are not sufficient for creating complete application notes. Here are the key limitations and suggestions for finding more detailed information:
To build a comprehensive protocol, you would need to consult specialized resources like SciFinder-n, Reaxys, or PubMed to locate the original scientific paper(s) that first identified and characterized Drofenine's anti-cholinesterase activity.
The core biochemical data available for this compound is summarized in the table below.
| Property | Description |
|---|---|
| IUPAC Name | Hexahydroadiphenine hydrochloride [1] |
| Molecular Weight | 353.93 g/mol [1] |
| Formula | C₂₀H₃₂ClNO₂ [1] |
| CAS Number | 548-66-3 [1] |
| Known Biological Activity | Potent, competitive cholinesterase inhibitor [1] |
| Inhibition Constant (Kᵢ) | 3 μM [1] |
| Primary Experimental Use | For research use only [1] |
While direct signaling pathway data is unavailable, a network pharmacology approach is a powerful method to systematically explore the mechanisms of multi-target compounds like this compound [2]. The workflow involves target prediction, network analysis, and experimental validation.
The diagram below outlines this multi-stage process, from initial compound screening to final experimental verification of signaling pathways.
Given Drofenine's known activity, here are specific research avenues to uncover its role in cellular signaling:
This compound is an antispasmodic agent that has emerged as a valuable pharmacological tool for investigating specific ion channel functions in physiological and pathological contexts. Recent research has revealed that drofenine exhibits dual modulator activity on two distinct ion channel families: it functions as a selective agonist for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and as an effective inhibitor of the voltage-gated potassium channel Kv2.1 (encoded by KCNB1). This unique pharmacological profile makes drofenine particularly useful for researchers studying cutaneous biology, nociception, cellular excitability, and cancer cell proliferation. The following application notes provide detailed methodologies for investigating drofenine's effects on these ion channel targets, including standardized protocols, appropriate controls, and data interpretation guidelines tailored for research scientists and drug development professionals.
Drofenine (CAS: 0001679-76-1) is structurally characterized as a 2-APB analog but demonstrates significantly improved selectivity for human TRPV3 compared to other TRP channels. Current research indicates that drofenine exhibits similar potency to established TRPV3 agonists like 2-aminoethoxydiphenylboronate (2-APB) and carvacrol in HEK-293 cells overexpressing human TRPV3, while showing minimal off-target activation of TRPA1, V1, V2, V4, or M8 channels. This selectivity profile represents a substantial advantage over previously available TRPV3 agonists, which typically affect multiple TRP channels and complicate the interpretation of experimental results in complex biological systems. Additionally, drofenine has been identified as an effective inhibitor of Kv2.1 channels, with demonstrated efficacy in models of peripheral neuropathy and triple-negative breast cancer.
Table 1: Pharmacological Profile of this compound at Ion Channel Targets
| Ion Channel Target | Effect | Potency/EC₅₀ | Selectivity Notes | Key Experimental Models |
|---|---|---|---|---|
| TRPV3 | Agonist | Similar potency to 2-APB and carvacrol [1] | No activation of TRPA1, V1, V2, V4, or M8 [1] | HEK-293 cells overexpressing human TRPV3; HaCaT keratinocytes [1] |
| Kv2.1 (KCNB1) | Inhibitor | Effective at 10 μM [2] | Also inhibits Kv2.1/Kv9.3 heteromers; specific over BK channels [2] | MDA-MB-436 triple-negative breast cancer cells; diabetic neuropathy models [3] [2] |
| TRPV3 Mutant H426N | No activation | N/A | Critical residue for activation [1] | HEK-293 cells with site-directed mutagenesis [1] |
The TRPV3 calcium flux assay represents a robust functional approach for quantifying drofenine-mediated channel activation and evaluating potential TRPV3-targeting compounds. This method capitalizes on the fundamental property of TRPV3 as a calcium-permeable cation channel that initiates rapid intracellular calcium elevation upon activation. The assay is particularly valuable for screening compound libraries for TRPV3 activity and conducting structure-activity relationship studies. Drofenine activates TRPV3 through interactions with the H426 residue in the channel protein, a molecular mechanism shared with 2-APB but with improved selectivity, making it a superior pharmacological tool for specific TRPV3 investigation.
Cell Preparation and Plating:
Dye Loading:
Compound Application:
Fluorescence Measurement:
Data Analysis:
The whole-cell patch clamp technique provides direct measurement of drofenine-mediated inhibition of Kv2.1 potassium channels, offering detailed insights into the compound's effects on channel kinetics and voltage-dependence. Kv2.1 channels contribute to the regulation of membrane potential dynamics and play significant roles in cancer cell proliferation and neuronal excitability. In triple-negative breast cancer cells (MDA-MB-436), Kv2.1 channels generate a substantial component of the outward potassium current that is insensitive to the broad-spectrum K⁺ channel inhibitor 4-aminopyridine but sensitive to tetraethylammonium chloride. Drofenine specifically targets this Kv2.1-mediated current at micromolar concentrations, making it a useful investigative tool for studying Kv2.1 function in both physiological and pathological contexts.
Cell Preparation:
Patch Pipette Preparation:
Whole-Cell Configuration:
Current Recording Protocol:
Data Analysis:
The modulation of ion channel activity by drofenine produces measurable functional outcomes in cellular models that can be quantified using standardized assays. In human keratinocytes (HaCaT cells), drofenine demonstrates greater potency and produces more pronounced cytotoxicity compared to either carvacrol or 2-APB, effects that are attenuated by TRPV3 antagonism with icilin, confirming TRPV3-mediated mechanisms. Additionally, in triple-negative breast cancer models, drofenine-mediated Kv2.1 inhibition significantly reduces cell migration capacity and induces apoptosis, suggesting potential applications in oncology research. These functional correlates provide important validation of ion channel modulation and highlight the translational relevance of drofenine as a pharmacological tool.
Drofenine's multi-target activity on both TRPV3 and Kv2.1 channels suggests several potential research applications and possible therapeutic directions. The compound may serve as a valuable chemical probe for elucidating TRPV3 functions in complex biological systems, particularly in cutaneous physiology where TRPV3 plays important roles in thermal perception, inflammation, pain signaling, wound healing, and hair growth. Furthermore, drofenine's identification as a Kv2.1 inhibitor in diabetic neuropathy models indicates potential for peripheral neuropathy research, while its effects on cancer cell migration and apoptosis suggest utility in oncology pathway studies. These diverse applications highlight drofenine's versatility as a pharmacological tool for ion channel research.
Table 2: Functional Assays for Evaluating Drofenine-Mediated Cellular Effects
| Functional Assay | Cell System | Key Parameters | Expected Outcome with Drofenine | Downstream Validation |
|---|---|---|---|---|
| Cell Migration (xCELLigence) | MDA-MB-436 TNBC cells [2] | Cell index measurement every 15 min; 4×10⁵ cells/well | Significant inhibition of migration [2] | Boyden chamber validation; F-actin staining |
| Cytotoxicity (MTT/LDH) | HaCaT keratinocytes [1] | Viability after 24h treatment; membrane integrity | Concentration-dependent cytotoxicity [1] | TRPV3 antagonist reversal (icilin) [1] |
| Apoptosis Assay | MDA-MB-436 cells [2] | Annexin V/PI staining; caspase activation | Increased apoptosis [2] | Western blot for cleaved caspases |
The following diagram illustrates the molecular events in drofenine-mediated TRPV3 activation and subsequent calcium signaling events in keratinocytes:
This workflow outlines the comprehensive approach for characterizing drofenine's effects on ion channel targets:
Calcium Assay Optimization: For TRPV3 calcium flux measurements, ensure consistent dye loading conditions and include the H426N TRPV3 mutant as a negative control to confirm specificity of drofenine response [1]
Patch Clamp Considerations: When recording Kv2.1 currents, include tetraethylammonium chloride (10 mM) as a positive control for K⁺ channel inhibition and iberiotoxin to rule out BK channel contributions [2]
Cell Health Monitoring: In functional migration and cytotoxicity assays, maintain appropriate cell viability controls as drofenine exhibits concentration-dependent cytotoxicity, particularly in TRPV3-expressing keratinocytes [1]
Solution Preparation: Prepare fresh this compound solutions for each experiment and use DMSO concentrations ≤0.1% to avoid solvent effects on ion channel function
This compound represents a versatile pharmacological tool for investigating two distinct ion channel targets with implications for multiple research areas including dermatology, neuroscience, and oncology. The protocols outlined in these application notes provide standardized methodologies for quantifying drofenine's effects on TRPV3 and Kv2.1 channels, enabling researchers to obtain consistent, reproducible data across experimental systems. As research progresses, drofenine may serve as both a valuable investigative tool for basic ion channel research and a potential lead compound for developing more selective therapeutics targeting TRPV3-mediated skin pathologies or Kv2.1-related cellular proliferation mechanisms.
The table below summarizes the key solubility data and recommended stock solution preparation methods for Drofenine Hydrochloride.
| Parameter | Details | Source / Batch |
|---|---|---|
| Molecular Weight | 353.93 g/mol | [1] [2] [3] |
| CAS Number | 548-66-3 | [1] [2] [3] |
| Chemical Formula | C₂₀H₃₂ClNO₂ | [1] [2] |
| Solubility in DMSO | 71 - 75 mg/mL (∼200 - 212 mM) | [1] [2] |
| Solubility in Water | ≥ 33.3 mg/mL (≥ 94.09 mM) | [2] |
| 10 mM Stock (in DMSO) | Dissolve 3.54 mg in 1 mL DMSO | Calculated from MW |
| In Vivo Formulation (Example) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [2] [4] |
Here are step-by-step methodologies for preparing working solutions for different experimental applications.
This method uses carboxymethyl cellulose sodium salt (CMC-Na) to create a uniform suspension suitable for animal administration [1] [3].
This protocol uses DMSO and co-solvents to create a clear solution for administration, improving bioavailability [2] [4].
Q1: What is the specific biological activity of this compound? It is primarily characterized as a potent, competitive inhibitor of Butyrylcholinesterase (BChE) with a reported Ki value of 3 μM. It is described as an anticholinergic agent that acts on both nerves and muscle fibers [1] [4]. A research article also identifies it as an inhibitor of the Kv2.1 channel, suggesting a potential role in ameliorating peripheral neuropathy [5].
Q2: The solution appears cloudy during preparation. What should I do? Cloudiness indicates precipitation. First, ensure you are following the correct order of solvent addition. You can then try to re-dissolve the compound by briefly heating the solution in a warm water bath (∼37-50°C) and/or sonicating it for a few minutes. If cloudiness persists, the DMSO may have absorbed too much moisture; try using a fresh aliquot of anhydrous DMSO [1] [2].
Q3: Can I use water or PBS directly to dissolve this compound? Yes, the compound has good solubility in aqueous solutions. It is reported to be soluble at least up to 33.3 mg/mL (94.09 mM) in water [2]. For phosphate-buffered saline (PBS), one supplier notes a solubility of 16.67 mg/mL, though sonication is recommended to aid the process [2].
The table below summarizes the key physicochemical and handling information available for Drofenine hydrochloride.
| Property | Description |
|---|---|
| Chemical Identity | Synonyms: Hexahydroadiphenine hydrochloride [1] [2] |
| Molecular Formula / Weight | C₂₀H₃₂ClNO₂ / 353.93 g·mol⁻¹ [1] [3] |
| Appearance | White to off-white solid [1] [3] |
| Melting Point | 145–147 °C [3] |
| Solubility | Soluble in DMSO, acetonitrile, chloroform, methanol (slightly to moderately) [1] [2] [3]. Soluble in water (≥ 94.09 mM) [1]. |
| Recommended Storage | 2–8°C; sealed storage, away from moisture [1] [3]. |
For safe handling in the laboratory, please note the following hazards and precautions based on the Safety Data Sheet [2]:
Since specific stability data for this compound is not available, you would need to establish it empirically. The general principles of a stability-indicating method, as used for other pharmaceuticals, can serve as a guide [4] [5].
A typical workflow for assessing the stability of a compound in solution involves the following logical steps:
You can design your stability study based on the conditions outlined in regulatory guidelines (like ICH Q1A(R2)), which typically include [4] [5]:
The analysis is typically performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a Photo-Diode Array (PDA) detector, which can separate the parent drug from its degradation products [4].
Given the information gap, here is how you might structure your troubleshooting guides and FAQs:
The table below consolidates the key handling and storage information from the searched sources.
| Aspect | Specification / Recommendation |
|---|---|
| Recommended Storage | “Store the container tightly closed in a dry, cool and well-ventilated place.” [1] |
| Moisture Protection | Required. Stored “away from moisture” [2] and in “sealed storage” [2]. Hygroscopic DMSO impact noted [2]. |
| Physical Form | Solid, White to Off-White powder [1] [2] |
| Handling Precautions | “Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.” [1] |
For laboratory work, proper preparation of stock solutions is critical for maintaining the stability of the compound during experiments.
Why is moisture protection critical for storing this compound? While the exact degradation pathway is not detailed in the search results, the repeated emphasis on "sealed storage, away from moisture" and the note about hygroscopic DMSO strongly suggest that moisture can compromise the chemical integrity and potency of the compound, leading to unreliable experimental results [1] [2].
What is the shelf life of this compound? One supplier indicates a storage period of 3 years when the powder is stored at -20°C [3]. For solutions, one supplier recommends storage at -80°C for 6 months or -20°C for 1 month in a sealed container away from moisture [2].
The powder looks clumpy. Has it degraded? Clumping can be a physical sign of moisture absorption. Visually inspect the powder; it should be a "White to Off-White" solid [1] [2]. If the color has changed significantly or clumping is severe, it is advisable to discard the batch. For critical experiments, analyzing the sample by HPLC against a reference standard can confirm its purity.
The information provided here is for research purposes only and is not intended for diagnostic or therapeutic use. Always refer to the most recent Safety Data Sheet (SDS) and analyze the specific batch of compound upon receipt to verify stability and purity for your experiments [1].
Q1: What is the solubility of Drofenine hydrochloride, and what is the recommended solvent for preparing a stock solution?
This compound is soluble in various solvents. The following table summarizes the solubility data from different suppliers for easy comparison.
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | 71 mg/mL (200.6 mM) [1] | Use fresh, moisture-absorbing DMSO reduces solubility [1]. |
| DMSO | 75 mg/mL (211.91 mM) [2] | Hygroscopic DMSO has a significant impact on solubility [2]. |
| Water | 33.3 mg/mL (94.09 mM) [2] | - |
Recommendation: For in vitro assays, DMSO is the preferred solvent for preparing high-concentration stock solutions. It is crucial to use freshly opened DMSO to avoid water absorption, which can compromise solubility and compound stability.
Q2: How should I store this compound stock solutions and powder to ensure stability?
Proper storage is critical for maintaining the integrity of your reagent.
| Form | Storage Condition | Shelf Life |
|---|---|---|
| Powder | -20°C, sealed, away from moisture [2] [1] | 3 years from receipt [1] |
| DMSO Stock Solution | -80°C, sealed | 6 months [2] |
| DMSO Stock Solution | -20°C, sealed | 1 month [2] |
Best Practice: Aliquot the stock solution into single-use portions upon initial preparation to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.
Q3: What are the primary molecular targets and mechanisms of action of this compound?
This compound is a multi-target agent with several documented mechanisms, which are summarized in the diagram below.
Your experimental outcomes, such as calcium influx in specific cell lines, can be influenced by this multi-target profile. The choice of cell model is crucial for data interpretation [3] [1].
Protocol 1: Identifying Drofenine as a TRPV3 Agonist via Calcium Imaging
This methodology is adapted from the publication that identified Drofenine's activity on TRPV3 [3].
1. Cell Preparation and Transfection
2. Dye Loading and Compound Preparation
3. Calcium Flux Measurement
Protocol 2: General In Vitro Reconstitution and Dosing Procedure
This is a general protocol for creating stock solutions and working doses for cell-based assays.
1. Stock Solution Reconstitution
2. Preparing Working Doses for Cell Treatment
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Precipitation in stock solution | Water absorption in DMSO; freeze-thaw cycles. | Use fresh, anhydrous DMSO; aliquot into single-use vials; avoid repeated freezing/thawing. |
| Low activity / No response in calcium assay | Incorrect cell model; desensitized channel. | Confirm TRPV3 expression in your cells; use a positive control (e.g., 2-APB); test on wild-type cells as a negative control [3]. |
| High background or non-specific activation | Off-target effects on other channels. | Include channel-specific inhibitors and controls with cells expressing related TRP channels (TRPA1, TRPV1, etc.) to confirm selectivity [3]. |
| High cytotoxicity at low doses | Known cytotoxic effect of Drofenine. | Titrate the dose carefully. Cytotoxicity in keratinocytes has been observed and may be linked to its TRPV3 activity [3]. |
The following table summarizes the key solubility data for Drofenine Hydrochloride from supplier specifications and research publications.
| Aspect | Details & Data |
|---|---|
| Reported Solubility in Water | ≥ 33.3 mg/mL (94.09 mM) [1] |
| Reported Solubility in DMSO | ≥ 75 mg/mL (211.91 mM) [1] |
| Buffer Considerations | The compound was used in calcium assay buffer (1x HBSS, 20 mM HEPES, pH 7.3) in a screening assay [2]. |
| Primary Cause of Precipitation | Solubility Limit Exceeded: The most common cause is attempting to achieve a final concentration in aqueous buffer that exceeds its solubility limit, especially when diluting a DMSO stock solution. |
| Other Contributing Factors | - Final DMSO Concentration: Insufficient DMSO in the final buffer solution can lead to precipitation.
1. What is the best way to prepare a stock solution of this compound? For the most concentrated and stable stock, dissolve the compound in fresh, pure DMSO. The data suggests you can prepare a solution of at least 71 mg/mL (200.6 mM) in DMSO [1] [3]. Aliquot and store this stock solution at -20°C to avoid repeated freeze-thaw cycles and water absorption.
2. My drug precipitates when I add the DMSO stock to my aqueous buffer. How can I prevent this? This occurs when the final concentration in the buffer is too high. To prevent it:
3. Are there any stability concerns I should be aware of? While specific stability data in buffer isn't provided, it is a best practice to:
For a visual summary, the diagram below outlines the key steps for preparing and using this compound in experiments to minimize precipitation issues.
This protocol is adapted from a high-throughput screening assay where this compound was successfully used in an aqueous buffer system [2].
Q1: What is the primary challenge in formulating Drofenine Hydrochloride for in vivo studies?
Q2: What are the key molecular targets of this compound I should consider for my in vivo model?
Q3: How can I confirm that the observed in vivo effects are mediated by Kv2.1 inhibition?
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Bioavailability | Poor aqueous solubility leading to incomplete absorption. | Use a solubilizing agent like DMSO for stock solutions and suspend in 0.5-1% CMC-Na for animal dosing [2]. |
| Unexpected Toxicity/Irritation | Off-target activation of TRPV3 channels, highly expressed in skin keratinocytes [4] [5]. | Review administered dose. Consider topical application models if studying dermatological effects, or lower systemic dose to avoid TRPV3-mediated side effects. |
| Lack of Efficacy in Disease Model | Incorrect therapeutic target for the model; insufficient drug reaching target tissue. | Re-evaluate target expression (Kv2.1, TRPV3, BChE) in your model. Confirm that the dosing regimen achieves effective tissue concentration, possibly by measuring Drofenine levels. |
| Inconsistent Experimental Results | Variable solubility and stability of the compound in the delivery vehicle. | Always prepare fresh suspensions before administration. Ensure the vehicle is homogeneous by using vortex mixing or sonication [2]. |
This protocol is adapted from supplier recommendations for research compounds [2].
Preparation of Master Liquid:
Preparation of Dosing Suspension:
To confirm that Drofenine is working through its intended mechanisms in your model, you can investigate the following pathways identified in preclinical studies:
Diagram: Documented Signaling Pathways of this compound
The pathways above, particularly related to Kv2.1 inhibition, were shown to ameliorate pathology in a mouse model of Diabetic Peripheral Neuropathy (DPN) [3]. The TRPV3 activation pathway is relevant for skin biology and sensation studies [4] [5].
Diagram: Workflow for In Vivo Dosing Regimen Development
The table below summarizes critical data from the literature to inform your experimental design.
| Parameter | Value / Finding | Context / Model | Source |
|---|---|---|---|
| Aqueous Solubility | LogP: 4.61 | Chemical property | [1] |
| Solubility in DMSO | 71 mg/mL (200.6 mM) | For in vitro stock solutions | [2] |
| IC₅₀ for Kv2.1 | 9.53 µM | Whole-cell patch-clamp in CHO-Kv2.1 cells | [3] |
| TRPV3 Agonism | Activates at low micromolar concentrations | Calcium flux in HEK-293 cells; more potent than 2-APB in keratinocytes | [4] |
| BChE Inhibition | Potent competitive inhibitor | Established mechanism of action | [2] |
Q1: Why is freeze-thaw stability testing critical for a drug substance like Drofenine Hydrochloride? Freeze-thaw studies are stress tests that simulate temperature variations a drug product may encounter during shipping, storage, or handling. The goal is to ensure that the drug's quality, purity, and potency are maintained through these changes [1]. For a solution of Drofenine HCl, freezing could cause the drug to precipitate out of solution or degrade, leading to inconsistent dosing or reduced efficacy.
Q2: What are the key parameters to evaluate in a freeze-thaw study? After each freeze-thaw cycle, the sample should be tested for changes in critical quality attributes. The table below summarizes the standard tests performed.
| Category | Specific Tests & Measurements | Stability-Indicating Outcome |
|---|---|---|
| Physical Stability | Appearance (color, clarity), precipitation, pH, reconstitution time | No visible changes, no precipitation, minimal pH shift |
| Chemical Stability | Assay (HPLC/UV for potency), degradation products (HPLC) | Potency remains ≥90% of initial; no significant new degradation peaks |
Q3: We observed precipitation of Drofenine HCl after thawing. What should we do? This is a common issue often caused by cryoconcentration (the drug and excipients become concentrated in the unfrozen portion during slow freezing) or the formation of crystals that cannot readily redissolve [2].
Q4: Our freeze-thaw results are inconsistent between cycles. How can we improve reproducibility? Inconsistency often stems from uncontrolled, passive freezing and thawing, where the rates vary with ambient conditions [3].
This is a generalized protocol you can adapt for your research on this compound.
1. Objective: To determine the stability of this compound in its formulation vehicle when subjected to multiple freeze-thaw cycles.
2. Materials and Equipment:
3. Methodology:
The workflow for this study can be summarized as follows:
To ensure a successful study, consider these insights from pharmaceutical development:
The following table consolidates essential quantitative information for using drofenine hydrochloride in cell-based assays.
| Parameter | Details & Value | Context / Cell Type | Source / Reference |
|---|---|---|---|
| Molecular Weight | 353.93 g/mol | Chemical property | [1] [2] [3] |
| Solubility (DMSO) | 71-75 mg/mL (approx. 200-212 mM) | Stock solution preparation | [4] [2] |
| Solubility (Water) | ≥ 33.3 mg/mL (94.09 mM) | Stock solution preparation | [2] |
| Recommended Storage | -20°C, sealed, away from moisture | Long-term stability (powder) | [4] [2] [3] |
| Primary Molecular Targets | TRPV3 agonist, BChE inhibitor, Kv2.1 inhibitor | Varies by experimental system | [5] [4] [6] |
| Reported Potency (BChE) | Ki = 3 μM | Defined cell-free enzymatic assay | [2] [3] |
Here are detailed methodologies for key experiments involving this compound in cell culture, which you can adapt for your research.
This protocol is used to identify drofenine as a TRPV3 agonist in engineered cell lines [5].
For other cell-based studies (e.g., cytotoxicity, ion channel modulation), you can follow this general preparation method.
This compound interacts with several cellular targets, and the observed effect depends on the biological context. The diagram below illustrates its primary mechanisms.
Q1: What is the maximum recommended concentration of DMSO when using this compound in cell culture? While the maximum safe concentration depends on your specific cell type, it is a standard practice in cell culture to keep the final DMSO concentration below 0.1% to 1.0%. Always include a vehicle control (DMSO-only) group at the same concentration as your treatment groups to rule out solvent effects [2] [3].
Q2: How should I store this compound stock solutions, and what is their shelf life?
Q3: The solution turned cloudy when I diluted this compound into my aqueous buffer. What should I do? Cloudiness indicates the compound may be precipitating out of solution. To resolve this:
The following table summarizes the solubility data for Drofenine Hydrochloride in various solvents, as reported by commercial suppliers [1] [2] [3].
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | 71 - 75 mg/mL (200.6 - 211.91 mM) | Hygroscopic DMSO can reduce solubility; use fresh, newly opened containers for best results [1] [2] [3]. |
| Water | ≥ 33.3 mg/mL (94.09 mM) | - |
For animal studies, here are two standard methods for preparing homogeneous suspensions of this compound. These protocols are adapted from general guidelines provided with the compound [2] [3].
This method uses carboxymethyl cellulose sodium salt (CMC-Na) to create a stable suspension for in vivo administration [2] [3].
This protocol creates a solution suitable for various administration routes, using a stepwise dilution process to ensure clarity at each step [1].
Adhering to these handling instructions is crucial for experimental reproducibility and compound stability [1].
While a direct protocol for concentration verification is not available, the search results detail a calcium imaging assay used to study Drofenine's function, which can provide a methodological framework for related experimental work [1].
The table below summarizes key chemical and physical data for this compound that are relevant for handling and preparing solutions.
| Property | Value / Description | Source |
|---|---|---|
| CAS Number | 548-66-3 [2] | MedChemExpress |
| Molecular Formula | C20H32ClNO2 [2] | MedChemExpress |
| Molecular Weight | 353.93 g/mol [2] | MedChemExpress |
| Solubility (DMSO) | ≥ 75 mg/mL (211.91 mM) [2] | MedChemExpress |
| Solubility (Water) | ≥ 33.3 mg/mL (94.09 mM) [2] | MedChemExpress |
| Purity | 98.0% [2] | MedChemExpress |
Although not specified for Drofenine, one study provides a validated HPLC method for a structurally similar antispasmodic drug, Drotaverine [3]. This can serve as a technical reference for developing your own method for Drofenine. The following diagram outlines the core workflow of this stability-indicating method:
Based on this workflow, here are the detailed parameters:
Here is a summary of the key hazards and required personal protective equipment (PPE) for working with drofenine hydrochloride.
| Hazard Aspect | Classification & Precautions |
|---|---|
| Signal Word | Warning [1] |
| Hazard Classification | Acute Toxicity (Category 4, Oral & Inhalation); Hazardous to the aquatic environment (Chronic Category 2) [1] |
| Hazard Statements | H302: Harmful if swallowed. H332: Harmful if inhaled. H411: Toxic to aquatic life with long-lasting effects [1] | | Personal Protective Equipment (PPE) | • Respiratory: Use in well-ventilated area; if exposure limits exceeded, use a full-face respirator [1]. • Hands/Skin: Wear chemical-impermeable gloves (inspected before use) and fire/flame-resistant, impervious clothing [1]. • Eyes/Face: Wear tightly fitting safety goggles with side-shields [1]. |
Ensure the following first aid measures and exposure controls are clearly communicated and materials are readily accessible in the laboratory.
| Scenario | First Aid Measures & Controls |
|---|---|
| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical help [1]. |
| Skin Contact | Immediately remove contaminated clothing and wash skin with soap and plenty of water. Consult a doctor [1]. |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Consult a doctor [1]. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately [1]. |
| General Controls | Ensure adequate ventilation and handle in accordance with good industrial hygiene and safety practice [1]. |
For your experimental planning, please also note the following critical information.
| Category | Details |
|---|---|
| Physical Form | Solid (White to Off-White) [1] |
| Solubility (for prep) | Slightly soluble in Acetonitrile, Chloroform, DMSO, and Methanol [1]. Sonication is recommended to prepare solutions in DMSO [2]. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep apart from foodstuff containers or incompatible materials [1]. |
| Spill Response | • Personal: Avoid dust formation, avoid breathing vapors, use PPE, evacuate personnel. • Environmental: Prevent entry into drains. Avoid release to the environment [1]. • Containment: Collect spillage using spark-proof tools and place in closed containers for disposal [1]. | | Disposal | Dispose of contents and container at a licensed chemical destruction plant or by controlled incineration. Do not contaminate water, food, or feed. Triply-rinsed containers can be recycled [1]. |
Recent studies have identified specific molecular targets for drofenine, which can inform your experimental protocols.
The following diagram outlines the key safety decision points and pharmacological targets to consider when planning experiments with this compound.
Q1: What is the most critical safety precaution when handling this compound? Avoid generating and inhaling dust or aerosols. Always use the compound in a well-ventilated area or a fume hood, and wear appropriate respiratory protection if ventilation is insufficient [1].
Q2: Can I dispose of this compound down the sink? No. Drofenine is toxic to aquatic life with long-lasting effects. You must collect waste and contaminated materials for disposal at a licensed chemical destruction plant or by controlled incineration [1].
Q3: What should I do if I get a powder in my eyes during weighing? Immediately rinse your eyes with pure water for at least 15 minutes. It is crucial to consult a doctor afterward for professional assessment [1].
Q4: Why is drofenine a useful tool for studying the TRPV3 channel? Unlike other known agonists like 2-APB, drofenine activates TRPV3 with greater selectivity, showing little to no activation of related channels like TRPA1, V1, V2, V4, or M8. This makes experimental results easier to interpret [3].
The table below summarizes the key known targets of drofenine hydrochloride, which are likely sources of experimental variability.
| Target | Reported Activity | Key Quantitative Data (where available) | Primary Experimental System |
|---|---|---|---|
| Butyrylcholinesterase (BChE) | Competitive inhibitor [1] [2] | Ki = 3 μM [2] | In vitro enzymatic assay [2] |
| TRPV3 Ion Channel | Agonist [3] | Potency similar to 2-APB and carvacrol; more selective than 2-APB [3] | Calcium flux in HEK-293 cells overexpressing human TRPV3 [3] |
| Kv2.1 Voltage-Gated K+ Channel | Inhibitor [4] | Information missing | Diabetic neuropathy mouse model [4] |
| Lysosomal Phospholipase A2 (PLA2G15) | Potential inhibitor (based on CAD properties) [5] | Information missing | In vitro phospholipase inhibition assay (theoretical association) [5] |
Here are common experimental issues and how to address them rooted in drofenine's pharmacology.
Drofenine was identified as a TRPV3 agonist in a screen of over 2,300 compounds [3]. If your cellular model natively expresses TRPV3 (e.g., keratinocytes) or other thermosensitive TRP channels, drofenine will activate associated signaling pathways, leading to calcium influx and subsequent cellular responses that can be mistaken for or interfere with BChE-related effects [3].
The reported enzymatic Ki of 3 μM is for a purified system [2]. In a cellular or tissue context, the observed potency and effect will be a composite of its activity on BChE, TRPV3, and Kv2.1 channels simultaneously. The final readout will depend on the relative expression levels of these targets in your specific experimental system.
To ensure reproducible and interpretable results, carefully design your experiments with drofenine's polypharmacology in mind.
The following diagram outlines key considerations for planning experiments with this compound:
Based on the literature, here are methodologies for studying drofenine's key activities.
Calcium Imaging for TRPV3 Activation (adapted from [3])
Butyrylcholinesterase Inhibition Assay (adapted from [2])
The table below summarizes the available solubility data for Drofenine hydrochloride in different solvents, based on manufacturer specifications [1] [2].
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
|---|---|---|---|
| DMSO | 71 - 75 mg/mL | 200.6 - 211.91 mM | Hygroscopic; use newly opened DMSO to avoid moisture absorption. |
| Water | ≥ 33.3 mg/mL | ≥ 94.09 mM | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 7.06 mM | Recommended for obtaining a clear solution for in vivo studies. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 7.06 mM | Recommended for clear solution if continuous dosing exceeds half a month. |
The following diagram outlines a general workflow for preparing and using this compound in experimental settings, based on the gathered data.
Q1: My this compound solution in DMSO has precipitated. What should I do?
Q2: I need to administer this compound to animals. What is the best formulation to use?
Q3: The available data is limited. How can I systematically screen for other potential co-solvents?
The provided information offers a practical starting point for working with this compound. The available data is sufficient for preparing basic stock solutions and in vivo formulations. For a more comprehensive co-solvent guide, you would need to perform systematic solubility studies based on established pharmaceutical principles.
Unlike many anticholinergic drugs that act primarily on muscarinic receptors, Drofenine exhibits a dual mechanism of action, which is summarized in the table below.
| Drug Name | Primary Target / Mechanism | Key Experimental Findings | Selectivity Notes |
|---|
| Drofenine Hydrochloride | 1. TRPV3 Ion Channel Agonist [1] 2. Butyrylcholinesterase (BChE) Inhibitor (Ki=3 µM) [2] | • Activates human TRPV3 with potency similar to 2-APB and carvacrol, but with greater selectivity (no activation of TRPA1, V1, V2, V4, or M8) [1]. • Its effect on TRPV3 is dependent on the H426 residue, crucial for 2-APB activation [1]. | Dual activity distinguishes it from classical antimuscarinics. Its TRPV3 agonist action is more selective than 2-APB [1]. | | Classical Anticholinergics (e.g., Oxybutynin, Tolterodine) | Muscarinic Acetylcholine Receptor Antagonist [3] [4] [5] | • Systematic reviews show statistically significant but clinically modest improvements in overactive bladder symptoms vs. placebo [3] [5]. • Notably associated with side effects like dry mouth (RR 2.56 vs. placebo) and constipation [3]. | Non-selective for muscarinic receptor subtypes (M1-M5), leading to a range of peripheral and central side effects [6]. |
The diagram below illustrates this dual mechanism and the key experimental finding regarding its selectivity.
For scientists, the key differentiators of Drofenine extend beyond its basic mechanism.
For researchers looking to replicate or build upon these findings, here are the core methodologies from the key studies.
Calcium Flux Assay for TRPV3 Activation [1]
Site-Directed Mutagenesis for Binding Site Identification [1]
Competitive Binding Assay for BChE Inhibition [2]
| Inhibitor | Inhibition Mechanism | Potency against BChE (Quantitative Value) | Selectivity (BChE vs. AChE) | Key Experimental Findings |
|---|---|---|---|---|
| Drofenine Hydrochloride | Competitive inhibitor [1] [2] | Ki = 0.003 mM [2] | More potent BChE inhibitor than benactyzine [2] | Competitive inhibition determined using butyrylthiocholine as substrate; Ki calculated via nonlinear regression analysis [2]. |
| Bambuterol | Selective BChE inhibitor [3] [4] | IC50 not specified in results | Selective for BChE over AChE [3] [4] | Identified as a known selective BChE inhibitor through high-throughput screening [3] [4]. |
| Bis-N-acyl-alkylene Amiridines (e.g., 3a-c) | Mixed-type reversible inhibition [5] | IC50 = 0.067 - 0.13 µM [5] | Selective for BChE (IC50 AChE = 1.4 - 2.9 µM) [5] | High inhibitory activity against BChE; kinetic studies and molecular docking confirmed mechanism [5]. |
| Ethopropazine | Known BChE inhibitor [3] [6] | IC50 varies with assay conditions [6] | Selective BChE inhibitor [3] | Used as a positive control; IC50 highly dependent on tissue dilution in radiometric assays [6]. |
| Iso-OMPA | Selective, irreversible inhibitor [7] | Quantitative data not provided in results | Selective for BChE [7] | Forms a stable complex with the BChE enzyme [7]. |
The quantitative data for drofenine and other inhibitors were derived from robust experimental methodologies:
Enzyme Kinetics for Drofenine: The inhibitory effects of drofenine and benactyzine on human serum BChE were examined kinetically using butyrylthiocholine as the substrate [2]. The mode of inhibition was determined, and the inhibition constant (Ki) was calculated using nonlinear regression analysis software (Systat) [2]. This method allows for the precise determination of how tightly a competitive inhibitor binds to the enzyme.
High-Throughput Screening (qHTS): The identification of compounds like bambuterol was achieved through a quantitative high-throughput screening (qHTS) format [3] [4]. This process involved screening thousands of compounds against an enzyme-based BChE inhibition assay. Inhibitory effectiveness and selectivity were confirmed by comparing IC50 values in separate BChE and AChE assays [3] [4].
Radiometric Assay Considerations: Research has highlighted that the measured potency (IC50) of reversible inhibitors like ethopropazine and donepezil is highly dependent on tissue dilution [6]. A novel radiometric method using selective substrates demonstrated that IC50 values in minimally diluted tissues (e.g., 1.2-fold diluted blood) are much higher than in highly diluted samples, underscoring the importance of assay conditions for accurate monitoring of cholinesterase inhibition [6].
BChE plays a critical role in cholinergic neurotransmission by hydrolyzing acetylcholine. The strategic rationale for developing its inhibitors, especially selective ones, is their potential as a therapeutic approach for conditions like Alzheimer's disease (AD) [3] [5]. In advanced AD, BChE levels rise while AChE levels decline, making BChE a compelling target for sustaining acetylcholine levels and cognitive function [3].
The following diagram illustrates the core therapeutic strategy of BChE inhibition and the key experimental workflow used to identify and characterize inhibitors like drofenine.
Based on the assembled data, here are the key takeaways for researchers:
Experimental data, primarily from mouse models, indicates that Drofenine ameliorates diabetic peripheral neuropathy (DPN) through several interconnected mechanisms centered on the inhibition of the Kv2.1 potassium channel, which is overexpressed in the dorsal root ganglion (DRG) in diabetic states [1] [2].
The diagram below summarizes the key signaling pathways involved in Drofenine's activity:
The table below summarizes key quantitative findings from studies on Drofenine in diabetic mouse models:
| Experimental Model | Key Findings Related to Drofenine Efficacy | Proposed Mechanism |
|---|---|---|
| STZ-induced (Type 1) & db/db (Type 2) diabetic mice [1] [2] | Promoted neurite outgrowth in DRG neurons; Reduced Kv2.1 mRNA and protein expression in DRG tissue. | Inhibition of Kv2.1 channel. |
| Suppressed inflammation. | Repression of IκBα/NF-κB signaling. | |
| Inhibited neuronal apoptosis. | Regulation of Kv2.1-mediated Bcl-2 family proteins and Caspase-3. | |
| Ameliorated mitochondrial dysfunction. | Action through Kv2.1/CaMKKβ/AMPK/PGC1α pathway. | |
| In vitro assay [1] | Blocked Kv2.1 channel with an IC₅₀ of 9.3 μM. | Direct channel blockade. |
To understand Drofenine's potential, it's important to view it within the broader context of diabetic neuropathy (DN) treatment and research.
For research professionals, the methodologies from key experiments provide a basis for further study:
Drofenine represents a novel, mechanistically-driven approach targeting the underlying pathology of DN, unlike current symptomatic treatments. Its multi-faceted action on inflammation, apoptosis, and mitochondrial function is particularly interesting [1].
However, several critical steps remain before its full therapeutic potential can be assessed:
The table below summarizes the key experimental data validating drofenine hydrochloride as a competitive cholinesterase inhibitor.
| Inhibitor | Target Enzyme | Inhibition Type | Ki Value | Experimental Model |
|---|---|---|---|---|
| This compound | Human serum Butyrylcholinesterase (BChE) | Competitive | 0.003 mM (3 µM) [1] | Human serum [1] |
| This compound | Butyrylcholinesterase (BChE) | Competitive | 3 µM [2] [3] | Not Specified [2] [3] |
| Benactyzine (for comparison) | Human serum Butyrylcholinesterase (BChE) | Competitive | 0.010 mM [1] | Human serum [1] |
The primary evidence shows that drofenine is a more potent competitive inhibitor of human serum BChE than benactyzine [1]. This inhibitory activity is its well-established mechanism.
The validation of drofenine's activity is supported by the following key experimental protocols:
Beyond cholinesterase inhibition, recent research has uncovered another significant target and potential therapeutic applications for drofenine, summarized in the table below.
| Proposed Mechanism | Experimental Model | Observed Effect / Potential Application |
|---|---|---|
| Inhibition of the Kv2.1 potassium channel [6] [7] | 5xFAD Alzheimer's disease mouse model [6] | Ameliorated cognitive impairment; suppressed microglial NLRP3 inflammasome activation and neuronal Tau hyperphosphorylation [6]. |
| Inhibition of the Kv2.1 potassium channel [6] [7] | Diabetic peripheral neuropathy (DPN) mouse models [7] | Ameliorated DPN pathology; promoted neurite outgrowth, suppressed inflammation, and improved mitochondrial function in DRG neurons [7]. |
These studies propose that drofenine functions as a Kv2.1 inhibitor [6] [7]. In the context of Alzheimer's disease, the mechanism involves suppressing the Kv2.1/JNK/NF-κB signaling pathway, which ultimately leads to reduced neuroinflammation and improved neuronal health [6].
The diagram above illustrates how drofenine interferes with the disease pathway in Alzheimer's model mice.
The following table consolidates the key experimental findings regarding drofenine's inhibitory activity.
| Channel Target | Reported IC₅₀ / Potency | Experimental Model | Key Finding on Specificity |
|---|---|---|---|
| Kv2.1 | IC₅₀ = 9.3 μM [1] [2] | HEK-293 cells; Diabetic mouse DRG neurons [1] | Primary mechanism for ameliorating diabetic peripheral neuropathy [1] |
| TRPV3 | Agonist with potency similar to 2-APB and carvacrol [3] | TRPV3-overexpressing HEK-293 cells; HaCaT keratinocytes [3] | More selective for TRPV3 over TRPA1, V1, V2, V4, M8; lacked activation of these related channels [3] |
Here are the detailed methodologies from the studies that established drofenine's activity.
For Kv2.1 Inhibition & Diabetic Neuropathy [1] [2]:
For TRPV3 Agonism [3]:
The mechanism by which Kv2.1 inhibition by drofenine ameliorates disease pathology has been explored in preclinical models. The diagram below integrates the key signaling pathways identified in these studies [1] [4].
The table below summarizes the key pharmacological and experimental data available for the two compounds.
| Feature | Drofenine Hydrochloride | Adiphenine Hydrochloride |
|---|---|---|
| Primary Indication | Peripheral neuropathy (Diabetic mice) [1] | Antispasmodic; researched in cancer studies [2] [3] [4] |
| Primary Molecular Target | Kv2.1 channel (Inhibitor) [1] | Nicotinic acetylcholine receptor (nAChR) - Non-competitive inhibitor [2] |
| Binding Affinity (IC50) | Information missing from search results | - α1 nAChR: 1.9 µM [2]
Here are the methodologies for key experiments cited in the search results.
nAChR Inhibition Assay (In Vitro) [2]
Maximal Electroshock Seizure Test (In Vivo) [2]
Inhibition of Cancer Cell Migration and Metastasis [3] [4]
The two compounds exert their effects through distinct signaling pathways.
This diagram illustrates the pathway inhibited by adiphenine, as identified in research on intrahepatic cholangiocarcinoma [4].
This pathway shows a feedforward loop where acetylcholine signaling promotes metastasis and a nerve-rich microenvironment, which adiphenine can disrupt [4].
The available information indicates a more direct mechanism for drofenine, which is visualized below [1].
| Compound | Cell Line / Model | Key Cytotoxicity Findings | Potency (Relative to Comparators) |
|---|---|---|---|
| Drofenine Hydrochloride | Human keratinocytes (HaCaT cells) | More potent and cytotoxic than 2-APB or carvacrol [1]. | Higher |
| HEK-293 cells overexpressing TRPV3 | Activated TRPV3; effect was blocked by antagonist icilin, confirming TRPV3-mediated action [1]. | Similar to 2-APB and carvacrol [1] | |
| 2-APB | Human keratinocytes (HaCaT cells) | Less potent and cytotoxic than drofenine [1]. | Lower |
| Carvacrol | Human keratinocytes (HaCaT cells) | Less potent and cytotoxic than drofenine [1]. | Lower |
The key findings are primarily derived from a 2014 study that screened for TRPV3 agonists [1]. Here are the core methodologies used:
This compound is a TRPV3 ion channel agonist. The following diagram illustrates the established signaling pathway by which its activation leads to a cytotoxic response in cells like keratinocytes.
This mechanism is validated by the failure of drofenine to activate the H426N TRPV3 mutant, pinpointing its specific site of action [1].